Rediocide C
Description
Propriétés
IUPAC Name |
[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIWBBJUVBDSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rediocide C: A Technical Guide to its Isolation from Trigonostemon reidioides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the isolation and biological activity of Rediocide C, a daphnane (B1241135) diterpenoid derived from the roots of Trigonostemon reidioides. This guide is intended to furnish researchers and drug development professionals with detailed methodologies and quantitative data to support further investigation and potential therapeutic applications of this potent natural product.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and biological activity of this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value / Method | Reference |
| Molecular Formula | C₄₄H₅₄O₁₅ | Jayasuriya et al., 2004 |
| Molecular Weight | 822.9 g/mol | Calculated |
| Source | Roots of Trigonostemon reidioides | Jayasuriya et al., 2004 |
| Appearance | Amorphous solid | Jayasuriya et al., 2004 |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and ESI-MS data are available in the cited literature. | Jayasuriya et al., 2004 |
Table 2: Biological Activity of this compound
| Activity Type | Assay Details | Result | Reference |
| Acaricidal | Activity against Dermatophagoides pteronyssinus | LC₅₀: 5.59 µg/cm² | Soonthornchareonnon et al., 2005 |
| Antimycobacterial | Activity against Mycobacterium tuberculosis | MIC: 3.84 µM | Kaemchantuek et al., 2017 |
| Insecticidal | Activity against fleas (Ctenocephalides felis) in an artificial membrane feeding system | LD₉₀: 0.25-0.5 ppm (for Rediocides B-E) | Jayasuriya et al., 2004 |
Experimental Protocols
The following protocols are based on established methodologies for the isolation of daphnane diterpenoids from Trigonostemon reidioides.
Plant Material Collection and Preparation
-
Plant Material: Roots of Trigonostemon reidioides (Kurz) Craib were collected and identified by a qualified botanist.
-
Preparation: The collected roots were air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.
Extraction
-
Solvent Extraction: The powdered root material was exhaustively extracted with methanol (B129727) (MeOH) at room temperature. The extraction was typically carried out over several days with periodic agitation to ensure thorough percolation of the solvent.
-
Concentration: The resulting methanol extract was filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
The isolation of this compound involves a multi-step chromatographic process to separate it from a complex mixture of other secondary metabolites.
-
Solvent Partitioning: The crude methanolic extract was suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene (B1212753) chloride (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc), to yield different fractions. Rediocides are typically found in the less polar fractions.
-
Gel Permeation Chromatography: The methylene chloride partition, which is enriched with diterpenoids, was subjected to gel permeation chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step separates compounds based on their size.
-
Silica (B1680970) Gel Column Chromatography: Fractions from the gel permeation chromatography containing the compounds of interest were further purified by silica gel column chromatography. A gradient elution system, such as hexane-acetone or hexane-ethyl acetate, was used to separate compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by reverse-phase HPLC. A C18 column was typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution was monitored by a UV detector, and the fractions corresponding to the peak of this compound were collected.
Structure Elucidation
-
Spectroscopic Analysis: The structure of the isolated this compound was elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR): A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC), were performed to establish the connectivity of atoms and the stereochemistry of the molecule. The spectral data was compared with that of the known compound, Rediocide A, to confirm the structure.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Isolation and purification workflow for this compound.
Signaling Pathways
Currently, there is no published research describing the specific signaling pathways modulated by this compound. Further investigation is required to elucidate its mechanism of action at the molecular level.
The Uncharted Path: Elucidating the Biosynthesis of Rediocide C
A comprehensive review of current scientific literature reveals a notable gap in the understanding of the biosynthetic pathway of Rediocide C. Despite the interest in the biological activities of related daphnane (B1241135) diterpenes, particularly Rediocide A, the specific enzymatic steps, genetic blueprints, and precursor molecules that lead to the formation of this compound remain uncharacterized. Searches for dedicated studies on the biosynthesis, including the identification of a corresponding gene cluster or key enzymes, have not yielded specific results.
Therefore, this guide will pivot to address the well-documented biological activities and mechanisms of action of the closely related compound, Rediocide A , a potent natural product isolated from the roots of Trigonostemon reidioides. This pivot is necessitated by the absence of available data on this compound's biosynthesis and the presence of robust data on Rediocide A's mechanism of action, which is of significant interest to researchers in drug development.
Rediocide A: A Dual-Action Agent in Cellular Signaling
Rediocide A has been identified as a daphnane ester with significant biological activities, primarily investigated for its potential in cancer immunotherapy and its function as an insecticide.[1] Its mechanisms of action are centered on two distinct cellular processes: the enhancement of Natural Killer (NK) cell-mediated cytotoxicity against cancer cells and the desensitization of G-protein coupled receptors (GPCRs).
Immunomodulatory Effects: Overcoming Tumor Immuno-resistance
Rediocide A has demonstrated the ability to enhance the tumor-killing capabilities of NK cells, a critical component of the innate immune system.[2][3] The primary mechanism involves the downregulation of the protein CD155 (also known as the poliovirus receptor) on the surface of non-small cell lung cancer (NSCLC) cells.[2][3] CD155 is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 expression, Rediocide A effectively blocks an immune checkpoint, thereby unleashing the cytotoxic potential of NK cells against the tumor.[2][3]
This activity leads to several downstream effects, including increased degranulation of NK cells (measured by CD107a expression), and elevated secretion of the effector molecules Granzyme B and Interferon-gamma (IFN-γ).[2][3]
The following table summarizes the key quantitative data from studies on Rediocide A's effects on cancer cell lines when co-cultured with NK cells.
| Parameter | Cell Line(s) | Treatment | Result | Reference |
| NK Cell-Mediated Lysis | A549 | 100 nM Red-A | 3.58-fold increase (from 21.86% to 78.27%) | [3] |
| H1299 | 100 nM Red-A | 1.26-fold increase (from 59.18% to 74.78%) | [3] | |
| Granzyme B Level | A549 | 100 nM Red-A | 48.01% increase | [3] |
| H1299 | 100 nM Red-A | 53.26% increase | [3] | |
| IFN-γ Secretion | A549 | 100 nM Red-A | 3.23-fold increase | [3] |
| H1299 | 100 nM Red-A | 6.77-fold increase | [3] | |
| CD155 Expression | A549 | Red-A | 14.41% decrease | [2][3] |
| H1299 | Red-A | 11.66% decrease | [2][3] |
GPCR Desensitization via Protein Kinase C Activation
In a separate line of investigation, Rediocide A was identified as an agent that induces the desensitization of G-protein coupled receptors (GPCRs).[1] Originally screened for antagonists of the Drosophila GPCR Methuselah (Mth), it was found that Rediocide A's inhibitory effect was not specific to this receptor. Instead, it triggers a more general mechanism of GPCR desensitization and internalization by activating conventional protein kinase C (PKC).[1]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and experimental procedures related to the study of Rediocide A.
References
- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide C diterpenoid family characteristics
An In-Depth Technical Guide to the Rediocide Diterpenoid Family
Introduction
The Rediocide diterpenoids are a group of naturally occurring compounds isolated from the roots of Trigonostemon reidioides (Kurz) Craib, a plant belonging to the Euphorbiaceae family.[1][2] These compounds are classified as daphnane (B1241135) diterpenoids.[1] While the user query specifically requested information on "Rediocide C," the available scientific literature primarily details the characteristics and bioactivities of Rediocide A and Rediocide G. This guide will, therefore, focus on the broader Rediocide family, with a specific emphasis on the well-documented Rediocide A.
Core Structure and Family Characteristics
The Rediocide family belongs to the daphnane ester class of diterpenoids.[3] Members of this family, such as Rediocide A and Rediocide G, have been isolated and their structures elucidated.[1] These compounds have garnered interest for their potent biological activities, including cytotoxic effects against various cancer cell lines and immunomodulatory properties.
Biological Activity of Rediocide A
Rediocide A has been identified as a promising agent in cancer immunotherapy, specifically for its ability to overcome tumor immuno-resistance to Natural Killer (NK) cells. It has also been shown to induce G-protein-coupled receptor (GPCR) desensitization.
Immunomodulatory Effects on NK Cell-Mediated Cytotoxicity
Rediocide A enhances the ability of NK cells to kill non-small cell lung cancer (NSCLC) cells. This is achieved, in part, by down-regulating the expression of CD155 on tumor cells, which is a ligand for the inhibitory receptor TIGIT on NK cells.
Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | Treatment (100 nM Red-A) | Fold Increase in Lysis |
| A549 | 24 hours | 3.58-fold |
| H1299 | 24 hours | 1.26-fold |
Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Levels
| Cell Line | Parameter | Increase after 100 nM Red-A Treatment |
| A549 | Granzyme B | 48.01% |
| H1299 | Granzyme B | 53.26% |
| A549 | IFN-γ | 3.23-fold |
| H1299 | IFN-γ | 6.77-fold |
Table 3: Down-regulation of CD155 Expression by Rediocide A
| Cell Line | Decrease in CD155 Expression after Red-A Treatment |
| A549 | 14.41% |
| H1299 | 11.66% |
GPCR Desensitization
Rediocide A has been found to inhibit calcium mobilization mediated by the Methuselah (Mth) receptor, a Drosophila GPCR. This effect is not due to direct receptor antagonism but rather a more general mechanism involving the activation of conventional protein kinase C (PKC), leading to GPCR desensitization and internalization.
Experimental Protocols
NK Cell-Mediated Cytotoxicity Assay
-
Cell Culture: NK cells were co-cultured with A549 or H1299 non-small cell lung cancer cells.
-
Treatment: Cells were treated with 10 or 100 nM Rediocide A for 24 hours. A 0.1% dimethyl sulphoxide (DMSO) solution was used as a vehicle control.
-
Detection: NK cell-mediated cytotoxicity was measured using a biophotonic cytotoxicity and impedance assay.
-
Flow Cytometry: Degranulation (CD107a expression), granzyme B levels, NK cell-tumor cell conjugates, and ligand profiling were analyzed by flow cytometry.
-
ELISA: Interferon-γ (IFN-γ) production was quantified by enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathway affected by Rediocide A and a general experimental workflow for assessing its activity.
References
- 1. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide A: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A is a daphnane (B1241135) diterpenoid isolated from the roots of Trigonostemon reidioides.[1] Initially identified for its insecticidal properties, recent research has unveiled its potent immunomodulatory functions, particularly in the context of cancer therapy. This technical guide provides a comprehensive overview of the known biological activities of Rediocide A, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.
Immunomodulatory Activity: Enhancement of NK Cell-Mediated Cytotoxicity
The most well-documented biological activity of Rediocide A is its ability to enhance the tumor-killing capacity of Natural Killer (NK) cells, particularly against non-small cell lung cancer (NSCLC).[2][3] Rediocide A overcomes tumor immuno-resistance by downregulating the expression of CD155 (also known as the poliovirus receptor) on cancer cells.[2][3] CD155 is a ligand for the inhibitory receptor TIGIT expressed on NK cells. By reducing CD155 levels, Rediocide A disrupts this inhibitory signaling, thereby unleashing the cytotoxic potential of NK cells against tumors.
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the effects of Rediocide A on NK cell activity.
Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | Rediocide A Concentration | Increase in Lysis (fold) | Percent Lysis (Control vs. Rediocide A) |
| A549 | 100 nM | 3.58 | 21.86% vs. 78.27% |
| H1299 | 100 nM | 1.26 | 59.18% vs. 74.78% |
Table 2: Effect of Rediocide A on NK Cell Effector Functions
| Cell Line | Rediocide A Concentration | Parameter | Increase |
| A549 | 100 nM | Granzyme B level | 48.01% |
| H1299 | 100 nM | Granzyme B level | 53.26% |
| A549 | 100 nM | IFN-γ level | 3.23-fold |
| H1299 | 100 nM | IFN-γ level | 6.77-fold |
Table 3: Effect of Rediocide A on CD155 Expression on NSCLC Cells
| Cell Line | Rediocide A Concentration | Decrease in CD155 Expression |
| A549 | 100 nM | 14.41% |
| H1299 | 100 nM | 11.66% |
Signaling Pathway
The primary signaling pathway affected by Rediocide A in the context of NK cell modulation is the TIGIT/CD155 immune checkpoint pathway.
Figure 1: Rediocide A-mediated disruption of the TIGIT/CD155 inhibitory pathway.
Experimental Protocols
This assay quantifies NK cell-mediated lysis of tumor cells engineered to express luciferase.
-
Materials:
-
A549-luc or H1299-luc cells (luciferase-expressing tumor cells)
-
Primary human NK cells
-
Rediocide A
-
96-well opaque-walled plates
-
D-luciferin substrate
-
Luminometer
-
-
Protocol:
-
Seed A549-luc or H1299-luc cells into a 96-well opaque-walled plate.
-
Add NK cells at desired effector-to-target (E:T) ratios (e.g., 10:1, 5:1).
-
Treat the co-culture with Rediocide A (e.g., 10 nM, 100 nM) or vehicle control (DMSO).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Add D-luciferin substrate to each well.
-
Immediately measure luminescence using a plate reader.
-
Calculate percent lysis relative to control wells containing only tumor cells (maximum luminescence) and wells with lysed tumor cells (minimum luminescence).
-
This protocol measures the intracellular levels of Granzyme B in target cells after co-culture with NK cells.
-
Materials:
-
A549 or H1299 cells
-
Primary human NK cells
-
Rediocide A
-
Fluorescently labeled antibodies against human CD56 and Granzyme B
-
Fixation and permeabilization buffers
-
Flow cytometer
-
-
Protocol:
-
Co-culture NK cells with A549 or H1299 cells in the presence of Rediocide A or vehicle control for 4 hours.
-
Harvest the cells and stain for the surface marker CD56 to identify NK cells.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular Granzyme B using a fluorescently labeled antibody.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of Granzyme B-positive NK cells in the different treatment groups.
-
This assay quantifies the concentration of IFN-γ secreted into the culture medium.
-
Materials:
-
A549 or H1299 cells
-
Primary human NK cells
-
Rediocide A
-
Human IFN-γ ELISA kit
-
Plate reader
-
-
Protocol:
-
Co-culture NK cells with A549 or H1299 cells in the presence of Rediocide A or vehicle control for 24 hours.
-
Collect the culture supernatants.
-
Perform the IFN-γ ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IFN-γ based on a standard curve.
-
Activation of Protein Kinase C (PKC)
Rediocide A has been identified as an activator of conventional protein kinase C (PKC). This activity may contribute to its broader pharmacological effects, as PKC is a crucial signaling molecule involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.
Signaling Pathway
Figure 2: Rediocide A-mediated activation of the Protein Kinase C signaling pathway.
Insecticidal Activity
Rediocide A was initially discovered due to its potent insecticidal activity. While the precise mechanism of this activity is not fully elucidated, it is a characteristic shared by other daphnane diterpenoids.
Other Potential Biological Activities
Given that Rediocide A is a daphnane diterpenoid isolated from Trigonostemon reidioides, it is plausible that it shares other biological activities with compounds of this class and from this plant source. Extracts from Trigonostemon reidioides and related daphnane diterpenoids have been reported to possess anti-inflammatory and antiviral (including anti-HIV) activities. However, specific studies detailing these effects for Rediocide A are currently limited.
An ethanol (B145695) extract of Trigonostemon reidioides has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in LPS-stimulated macrophages. This effect was mediated through the downregulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Figure 3: Proposed anti-inflammatory mechanism of Trigonostemon reidioides extract.
Conclusion and Future Directions
Rediocide A is a promising natural product with significant potential in immunotherapy and potentially other therapeutic areas. Its well-defined mechanism of action in enhancing NK cell cytotoxicity through the downregulation of CD155 provides a strong rationale for its further development as an anti-cancer agent. Future research should focus on a more detailed characterization of its other biological activities, including its effects on PKC signaling, its insecticidal mechanism, and its potential anti-inflammatory and antiviral properties. Elucidating the full pharmacological profile of Rediocide A will be crucial for its successful translation into clinical applications.
References
An In-depth Technical Guide to the Speculated Mechanism of Action of Rediocide Analogues
A note on nomenclature: While this guide addresses the query on Rediocide C, the current body of scientific literature does not provide specific details on its mechanism of action. However, extensive research is available for Rediocide A , a closely related daphnane (B1241135) diterpenoid isolated from the same plant source, Trigonostemon reidioides.[1] This document will, therefore, provide a comprehensive overview of the well-documented mechanisms of Rediocide A, which may serve as a strong speculative model for the bioactivity of this compound and other related daphnane esters.
Executive Summary
Rediocide A is a natural product that has been identified as a promising agent in oncology, primarily through its function as an immune checkpoint inhibitor.[2][3] Its principal mechanism involves the modulation of the tumor microenvironment to enhance the innate immune response against cancer cells. Specifically, Rediocide A has been shown to down-regulate the expression of CD155 on non-small cell lung cancer (NSCLC) cells.[2][3][4] This action blocks the inhibitory TIGIT/CD155 signaling pathway, thereby unleashing the cytotoxic activity of Natural Killer (NK) cells against the tumor.[2][3][4] A secondary mechanism of action, unrelated to its immunomodulatory effects, involves the activation of conventional protein kinase C (PKC), leading to the desensitization and internalization of G-protein-coupled receptors (GPCRs).[5]
Primary Mechanism: Immune Checkpoint Inhibition via CD155 Down-regulation
The most well-documented mechanism of action for Rediocide A is its ability to overcome tumor immuno-resistance by targeting the CD155/TIGIT axis.[2][3]
The TIGIT/CD155 Signaling Pathway
CD155, also known as the poliovirus receptor, is an immune checkpoint protein often overexpressed on the surface of tumor cells.[2][6] It interacts with several receptors on immune cells, including the activating receptor DNAM-1 and the inhibitory receptors TIGIT and CD96.[4][7] The TIGIT receptor, expressed on NK cells and T cells, has a higher affinity for CD155 than DNAM-1.[7] When CD155 binds to TIGIT, it transmits an inhibitory signal that suppresses the cytotoxic functions of the NK cell, allowing the tumor cell to evade immune destruction.[4]
Rediocide A's Role in Modulating the Pathway
Rediocide A intervenes in this pathway by reducing the surface expression of CD155 on cancer cells.[2][3][4] This reduction in CD155 levels is hypothesized to shift the balance of signaling in favor of the activating DNAM-1 pathway, leading to enhanced NK cell-mediated tumor cell lysis. By down-regulating CD155, Rediocide A effectively removes the "brake" on the NK cell's anti-tumor activity.[2][3]
Figure 1: Rediocide A's modulation of the TIGIT/CD155 signaling axis.
Secondary Mechanism: PKC-Mediated GPCR Desensitization
An independent line of research identified Rediocide A as a potent activator of conventional protein kinase C (PKC).[5] This mechanism was discovered during a screen for antagonists of the Drosophila G-protein-coupled receptor (GPCR) Methuselah (Mth).[5]
Rediocide A was found to inhibit calcium mobilization mediated by Mth and other GPCRs. This effect was not due to direct receptor antagonism but rather to a more general mechanism involving the activation of PKC, which then leads to the desensitization and internalization of GPCRs.[5]
Figure 2: PKC activation by Rediocide A leading to GPCR desensitization.
Quantitative Data Summary
The effects of Rediocide A on NK cell-mediated cytotoxicity have been quantified in studies using NSCLC cell lines A549 and H1299.[2][3]
Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | Treatment | Increase in Lysis (Fold Change) | Percent Lysis (%) |
|---|---|---|---|
| A549 | 100 nM Red-A | 3.58 | 21.86% vs. 78.27% |
| H1299 | 100 nM Red-A | 1.26 | 59.18% vs. 74.78% |
Data from co-culture experiments with NK cells for 24 hours.[3]
Table 2: Effect of Rediocide A on Cytokine and Effector Molecule Release
| Cell Line | Treatment | Parameter | Increase / Change |
|---|---|---|---|
| A549 | 100 nM Red-A | Granzyme B Level | +48.01% |
| H1299 | 100 nM Red-A | Granzyme B Level | +53.26% |
| A549 | 100 nM Red-A | IFN-γ Level | 3.23-fold |
| H1299 | 100 nM Red-A | IFN-γ Level | 6.77-fold |
Data from co-culture experiments with NK cells for 24 hours.[3]
Table 3: Effect of Rediocide A on CD155 Expression
| Cell Line | Treatment | Parameter | Decrease in Expression |
|---|---|---|---|
| A549 | 100 nM Red-A | CD155 Expression | 14.41% |
| H1299 | 100 nM Red-A | CD155 Expression | 11.66% |
Data from experiments conducted over 24 hours.[3]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human NSCLC cell lines A549 and H1299 were used as target cells.[3] Human Natural Killer (NK) cells were used as effector cells.[3]
-
Treatment: Rediocide A (Red-A) was dissolved in 0.1% dimethyl sulphoxide (DMSO) and used at concentrations of 10 nM and 100 nM.[3] The vehicle control was 0.1% DMSO.[3]
-
Incubation: Cells were co-cultured for 24 hours.[3]
NK Cell-Mediated Cytotoxicity Assays
-
Biophotonic Cytotoxicity Assay: A549-Luc or H1299-Luc cells (expressing luciferase) were co-cultured with NK cells at various effector-to-target (E:T) ratios.[2] Cell lysis was quantified by measuring the luciferase signal.
-
Impedance Assay: Real-time cell analysis was performed to measure changes in impedance as an indicator of tumor cell viability and lysis when co-cultured with NK cells.[3]
Flow Cytometry Analysis
-
CD155 Expression: A549 and H1299 cells were treated with Rediocide A for 24 hours, then stained with a fluorescently-labeled anti-CD155 antibody and analyzed by flow cytometry to quantify surface expression levels.[3]
-
Granzyme B and Degranulation: To measure NK cell degranulation and granzyme B release, flow cytometry was used to detect relevant markers on NK cells following co-culture with tumor cells in the presence of Rediocide A.[3]
ELISA Assay
-
IFN-γ Production: The concentration of Interferon-gamma (IFN-γ) in the supernatant of the NK cell and tumor cell co-cultures was quantified using a standard sandwich ELISA kit.[3]
Figure 3: A simplified workflow of the key experiments cited.
Conclusion and Future Directions
The available evidence strongly supports Rediocide A as a dual-mechanism agent with significant potential in cancer immunotherapy and as a modulator of GPCR signaling. Its ability to down-regulate CD155 expression on tumor cells represents a promising strategy to enhance the efficacy of the innate immune system against cancer.[2][3][4] While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to Rediocide A suggests it may possess comparable biological activities. Future research should focus on directly assessing the effects of this compound on the TIGIT/CD155 axis and PKC activation to validate these speculations and explore its therapeutic potential.
References
- 1. Acaricidal daphnane diterpenoids from Trigonostemon reidioides (KURZ) CRAIB roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD155 expression impairs anti-PD1 therapy response in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD155 blockade enhances allogeneic natural killer cell-mediated antitumor response against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Rediocide C: A Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide C is a naturally occurring daphnane-type diterpenoid isolated from the plant Trigonostemon reidioides. As a member of this class of compounds, this compound possesses a complex molecular architecture characterized by a distinctive orthoester functionality. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside a detailed exploration of its notable biological activities, including its insecticidal, anti-mycobacterial, and potential anti-cancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C46H54O13 | [1][2] |
| Molecular Weight | 814.9 g/mol | [1][2] |
| Purity | >98% | [1] |
| Density | 1.45 ± 0.1 g/cm³ | |
| Appearance | Not explicitly stated, but isolated as a solid. | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Flash Point | Data not available. |
Experimental Protocols
Isolation and Purification of this compound from Trigonostemon reidioides
The isolation of this compound and its analogs is typically achieved through a multi-step process involving extraction and chromatographic separation. While a precise, unified protocol for this compound is not singular in the literature, a generalizable methodology can be outlined based on the isolation of daphnane (B1241135) diterpenoids from Trigonostemon reidioides.
1. Plant Material Collection and Preparation:
-
The roots of Trigonostemon reidioides are collected, washed, dried, and ground into a fine powder.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours). The process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
3. Solvent Partitioning:
-
The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This step fractionates the extract based on the polarity of its constituents. Rediocides are typically found in the less polar fractions.
4. Chromatographic Purification:
-
Column Chromatography: The organic solvent fractions are subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This allows for the isolation of pure this compound.
5. Structure Elucidation:
-
The definitive structure of this compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complex stereochemistry and connectivity of the molecule.
-
Biological Activity Assays
1. Insecticidal Activity Assay (Artificial Membrane Feeding System):
-
Target Organism: Fleas (Ctenocephalides felis).
-
Methodology: An artificial membrane feeding system is utilized to deliver the test compound to the fleas.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in blood (e.g., bovine blood).
-
The treated blood is placed in a feeder covered with a membrane that mimics animal skin.
-
Fleas are allowed to feed on the treated blood for a defined period.
-
Mortality is assessed at specific time points (e.g., 24 or 48 hours).
-
The lethal concentration (e.g., LC90, the concentration required to kill 90% of the fleas) is determined from the dose-response data.
-
2. Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay):
-
Target Organism: Mycobacterium tuberculosis.
-
Methodology:
-
The assay is performed in 96-well microplates.
-
A serial dilution of this compound is prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for a specified period (typically 5-7 days).
-
The viability of the bacteria is assessed by adding a redox indicator, such as Alamar Blue. A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
-
Biological Activities and Mechanism of Action
This compound and its analogs have demonstrated a range of potent biological activities.
| Biological Activity | Quantitative Data | Cell Line / Organism | Reference |
| Insecticidal | LD90: 0.25 - 0.5 ppm | Ctenocephalides felis (flea) | |
| Acaricidal | LC50: 5.59 µg/cm² | Dermatophagoides pteronyssinus (house dust mite) | |
| Anti-mycobacterial | MIC: 3.84 µM | Mycobacterium tuberculosis | |
| Anti-HIV | Potent activity reported for daphnane-type diterpenoids. | HIV-1 | |
| Anti-cancer | Potent activity reported for daphnane-type diterpenoids. | Various cancer cell lines |
A significant finding in the study of a closely related analog, Rediocide A, sheds light on a potential mechanism of action in the context of cancer immunotherapy. This study revealed that Rediocide A can enhance the tumor-killing activity of Natural Killer (NK) cells by downregulating the expression of CD155 on cancer cells. CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. By reducing CD155 levels, Rediocide A disrupts this inhibitory signaling pathway, thereby "releasing the brakes" on the NK cell-mediated anti-tumor response.
TIGIT/CD155 Signaling Pathway and the Role of Rediocide A
The interaction between the TIGIT receptor on NK cells and its ligand CD155 on tumor cells is a critical immune checkpoint that suppresses the anti-tumor immune response. Rediocide A has been shown to intervene in this pathway.
Caption: Rediocide A downregulates CD155 on tumor cells, inhibiting the TIGIT-mediated inhibitory signal to NK cells.
Conclusion
This compound is a promising natural product with a diverse range of biological activities. Its potent insecticidal and anti-mycobacterial properties warrant further investigation for potential applications in agriculture and medicine. Furthermore, the emerging evidence of the immunomodulatory effects of related compounds, such as Rediocide A, suggests a potential role for this class of diterpenoids in cancer immunotherapy. The detailed physicochemical data and experimental frameworks provided in this guide aim to facilitate ongoing and future research into the therapeutic potential of this compound and its analogs. Further studies are necessary to fully elucidate its mechanisms of action, establish comprehensive safety profiles, and explore its potential for clinical development.
References
Rediocide C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rediocide C, a daphnane (B1241135) diterpenoid with notable biological activities. This document details its chemical properties, and summarizes key quantitative data from published studies. Furthermore, it outlines detailed experimental protocols for assessing its biological effects and provides visual representations of the relevant signaling pathways and experimental workflows.
Chemical and Physical Properties
This compound is a natural product isolated from Trigonostemon reidioides. Its fundamental chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 677277-98-4 | [1][2][3] |
| Molecular Formula | C46H54O13 | [1][2][3] |
| Molecular Weight | 814.91 g/mol | [2][3] |
Biological Activity: Quantitative Data
This compound and its analogs, such as Rediocide A, have demonstrated significant potential in various biological assays. The following tables summarize the key quantitative findings.
Table 2.1: Acaricidal and Antimycobacterial Activity of this compound
| Activity | Test Organism/Assay | Metric | Value | Reference |
| Acaricidal | Dermatophagoides pteronyssinus | LC50 | 5.59 µg/cm² | [4] |
| Antimycobacterial | Mycobacterium tuberculosis | MIC | 3.84 µM |
Table 2.2: Immuno-oncology Activity of Rediocide A (an analog of this compound)
| Parameter | Cell Lines | Treatment | Result | Reference |
| NK Cell-Mediated Lysis | A549 | 100 nM Rediocide A | 3.58-fold increase (21.86% vs. 78.27%) | [2][3] |
| H1299 | 100 nM Rediocide A | 1.26-fold increase (59.18% vs. 74.78%) | [2][3] | |
| Granzyme B Level | A549 | 100 nM Rediocide A | 48.01% increase | [2][3] |
| H1299 | 100 nM Rediocide A | 53.26% increase | [2][3] | |
| IFN-γ Level | A549 | 100 nM Rediocide A | 3.23-fold increase | [2][3] |
| H1299 | 100 nM Rediocide A | 6.77-fold increase | [2][3] | |
| CD155 Expression | A549 | 100 nM Rediocide A | 14.41% down-regulation | [2][3] |
| H1299 | 100 nM Rediocide A | 11.66% down-regulation | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data summary.
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20 in 7H9 broth.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A serial two-fold dilution is prepared in a 96-well microplate using 7H9 broth, with final concentrations typically ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 1% to avoid toxicity to the bacteria.
-
Inoculation and Incubation: 100 µL of the diluted mycobacterial suspension is added to each well containing 100 µL of the diluted compound. The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition and Reading: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Acaricidal Activity Assay
This protocol details the method used to determine the lethal concentration (LC50) of this compound against the house dust mite, Dermatophagoides pteronyssinus.
-
Compound Application: A solution of this compound in a suitable solvent (e.g., hexane) is prepared at various concentrations. A defined area (e.g., 1 cm²) on a glass slide or filter paper is evenly coated with a specific volume of the test solution and the solvent is allowed to evaporate.
-
Mite Exposure: A specified number of adult mites (e.g., 20-30) are placed onto the treated surface. The slides are then incubated under controlled conditions of temperature and humidity (e.g., 25°C and 75% relative humidity) for 24 hours.
-
Mortality Assessment: After the exposure period, the number of dead mites is counted under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
LC50 Determination: The percentage of mortality is calculated for each concentration and the LC50 value is determined using probit analysis.
Immuno-oncology Assays for Rediocide A
The following protocols were used to evaluate the effect of Rediocide A on the tumoricidal activity of Natural Killer (NK) cells against non-small cell lung cancer (NSCLC) cells.
-
Cell Lines and Culture:
-
Target Cells: A549 and H1299 human NSCLC cell lines.
-
Effector Cells: Human NK cells.
-
All cells are maintained in appropriate culture media and conditions.
-
-
NK Cell-Mediated Cytotoxicity Assay (Biophotonic Assay):
-
Target cells (A549 or H1299) are engineered to express luciferase.
-
NK cells are co-cultured with the luciferase-expressing target cells at various effector-to-target ratios (e.g., 10:1, 5:1).
-
The co-culture is treated with different concentrations of Rediocide A (e.g., 10 nM, 100 nM) or vehicle control (0.1% DMSO) for 24 hours.
-
After incubation, a luciferin (B1168401) substrate is added, and the bioluminescence is measured using a plate reader. A decrease in bioluminescence corresponds to an increase in target cell lysis.
-
-
Flow Cytometry for CD155 Expression:
-
A549 or H1299 cells are treated with Rediocide A or vehicle control for 24 hours.
-
The cells are then harvested and stained with a fluorescently labeled antibody specific for human CD155.
-
The fluorescence intensity of the cells is analyzed by flow cytometry to quantify the surface expression of CD155.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ:
-
Supernatants from the NK cell and NSCLC co-cultures (treated with Rediocide A or vehicle) are collected.
-
The concentration of IFN-γ in the supernatants is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow discussed in this guide.
Caption: TIGIT/CD155 Signaling Pathway and the Effect of Rediocide A.
Caption: Experimental Workflow for Evaluating Immuno-oncology Activity of Rediocide A.
References
- 1. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acaricidal daphnane diterpenoids from Trigonostemon reidioides (KURZ) CRAIB roots - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Compounds of Trigonostemon reidioides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the chemical compounds isolated from Trigonostemon reidioides (Kurz) Craib, a plant from the Euphorbiaceae family with a history of use in traditional medicine, particularly in Southeast Asia. This document summarizes the phytochemical composition, biological activities, and underlying mechanisms of action of these compounds, presenting the information in a structured format to aid researchers and professionals in the field of drug discovery and development.
Phytochemical Composition
Trigonostemon reidioides is a rich source of a variety of secondary metabolites, with diterpenoids being the most prominent class of compounds. Besides diterpenoids, the plant also produces alkaloids, phenolics, and other compounds.
Diterpenoids
The daphnane-type diterpenoids are characteristic constituents of T. reidioides. These compounds are known for their complex structures and potent biological activities.
-
Rediocides : This series of daphnane (B1241135) diterpenoids are among the most well-studied compounds from this plant. Rediocide A was the first to be isolated and characterized by its potent insecticidal activity.[1] Several other rediocides, including B, C, D, E, F, and G, have since been isolated and have shown a range of biological effects, including acaricidal and cytotoxic activities.[2]
-
Trigonoreidons : Another group of daphnane-type diterpenoids isolated from the roots of T. reidioides are the trigonoreidons A-F.[3] Trigonoreidon B, in particular, has been investigated for its anti-inflammatory properties.[4]
Alkaloids
-
Lotthanongine : An unprecedented flavonoidal indole (B1671886) alkaloid, lotthanongine, has been isolated from the roots of T. reidioides. Its unique structure combines a flavonoid and an indole moiety.
Phenolic Compounds
-
Trigonostemone : This phenanthrenone (B8515091) is another notable compound isolated from T. reidioides.[3]
-
Other Phenolics : The plant also contains other phenolic compounds such as scopoletin, which has been quantified in the ethanolic extract of the roots.[5]
Biological Activities and Quantitative Data
The compounds and extracts of Trigonostemon reidioides exhibit a wide range of biological activities, making them promising candidates for drug development. The following tables summarize the quantitative data from various bioassays.
| Compound/Extract | Assay | Target | Activity (IC50/LD90/MIC) | Reference |
| Cytotoxic Activity | ||||
| Ethanolic Root Extract | MTT Assay | Caco-2 cells | IC50: ~0.2 mg/mL | [5] |
| Rediocide G | Cytotoxicity Assay | Various cancer cell lines | Not specified | [2] |
| Insecticidal/Acaricidal Activity | ||||
| Rediocide A | Artificial Membrane Feeding System | Ctenocephalides felis (fleas) | LD90: 0.25 ppm | [6] |
| Rediocides B-E | Artificial Membrane Feeding System | Ctenocephalides felis (fleas) | LD90: 0.25 - 0.5 ppm | [7] |
| Rediocides A, C, E, F | Acaricidal Assay | Dermatophagoides pteronyssinus | LC50: 0.78 - 5.59 µg/cm² | |
| Anti-inflammatory Activity | ||||
| Ethanolic Stem Extract | Nitric Oxide Assay | LPS-stimulated RAW264.7 cells | IC50: 38.58 µg/mL | |
| Anti-tyrosinase Activity | ||||
| Ethanolic Extract | Dopachrome (B613829) Method | Mushroom Tyrosinase | IC50: 5.38 µg/mL | [1] |
| Hexane Extract | Dopachrome Method | Mushroom Tyrosinase | IC50: 13.80 µg/mL | [1] |
| Dichloromethane Extract | Dopachrome Method | Mushroom Tyrosinase | IC50: 15.18 µg/mL | [1] |
| Antioxidant Activity | ||||
| Ethanolic Extract Fractions 3 & 4 | DPPH Method | DPPH radical | IC50: 1.65 - 2.10 µg/mL | [1] |
| Antimycobacterial Activity | ||||
| Rediocide C & G | Microplate Alamar Blue Assay | Mycobacterium tuberculosis | MIC: 3.84 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in this review.
Isolation of Rediocide A
The isolation of Rediocide A from the roots of T. reidioides was achieved through a multi-step chromatographic process.[6]
-
Extraction : The roots of T. reidioides were subjected to methanolic extraction.
-
Partitioning : The methanolic extract was partitioned with methylene (B1212753) chloride.
-
Gel Permeation Chromatography : The methylene chloride partition was chromatographed on a Sephadex LH-20 column using methanol (B129727) as the eluent.
-
Silica (B1680970) Gel and Reverse Phase HPLC : Further purification was achieved by a combination of silica gel chromatography and reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Crystallization : Rediocide A was crystallized from 2-propanol, yielding 27 mg of the pure compound (0.75% yield from the crude extract).[6]
Cytotoxicity Assay (MTT Assay)
The cytotoxic potential of the ethanolic extract of T. reidioides roots on human intestinal epithelial Caco-2 cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
Cell Seeding : Caco-2 cells were seeded in 96-well plates.
-
Treatment : Cells were treated with the ethanolic extract at concentrations ranging from 0.005 to 0.5 mg/mL for 24 and 48 hours.
-
MTT Incubation : After the treatment period, MTT solution (final concentration of 1 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The formazan crystals formed were dissolved in a suitable solvent.
-
Absorbance Measurement : The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
Anti-tyrosinase Assay (Dopachrome Method)
The anti-tyrosinase activity of T. reidioides extracts was evaluated using the dopachrome method with L-DOPA as the substrate in a 96-well microplate format.[1][8]
-
Reaction Mixture : A reaction mixture containing the extract/compound at various concentrations and mushroom tyrosinase in a suitable buffer is prepared in a 96-well plate.
-
Substrate Addition : L-DOPA is added to initiate the enzymatic reaction.
-
Incubation : The plate is incubated at a specific temperature for a defined period.
-
Absorbance Measurement : The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength.
-
Calculation : The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve. Kojic acid is typically used as a positive control.[9]
Antioxidant Assay (DPPH Method)
The free radical scavenging activity of T. reidioides extracts was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1][10][11]
-
Sample Preparation : Different concentrations of the extracts are prepared in a suitable solvent.
-
Reaction : The sample solutions are mixed with a DPPH radical solution in a 96-well plate or cuvettes.
-
Incubation : The reaction mixture is incubated in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement : The decrease in absorbance of the DPPH solution, due to scavenging of the radical, is measured at a specific wavelength (e.g., 517 nm).
-
Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Vitamin C is commonly used as a standard.[1]
Insecticidal Assay (Artificial Membrane Feeding System)
The insecticidal activity of rediocides against adult cat fleas (Ctenocephalides felis) was evaluated using an artificial membrane feeding system.[6][7]
-
Sample Preparation : The test compounds are dissolved in a suitable solvent and mixed with animal blood.
-
Feeding System : The blood containing the test compound is placed in a feeder covered with a membrane (e.g., Parafilm) that the fleas can penetrate to feed.
-
Exposure : A known number of fleas are introduced into a chamber with the feeder.
-
Mortality Assessment : After a specific exposure period (e.g., 24 hours), the number of dead fleas is counted.
-
Data Analysis : The lethal dose (e.g., LD90) is determined from the mortality data.
Signaling Pathways and Mechanisms of Action
The biological activities of compounds from Trigonostemon reidioides are attributed to their interactions with various cellular signaling pathways.
Anti-inflammatory Signaling
An ethanolic extract of T. reidioides has been shown to exert its anti-inflammatory effects by modulating key signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[12]
-
NF-κB Pathway : The extract inhibits the nuclear translocation of the p65 and p50 subunits of the nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[12]
-
MAPK Pathway : The extract suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.
-
PI3K/Akt Pathway : The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also inhibited by the extract.
The following diagram illustrates the inhibitory effect of the Trigonostemon reidioides ethanolic extract on these inflammatory signaling pathways.
Caption: Inhibition of LPS-induced inflammatory pathways by T. reidioides extract.
Mechanism of Action of Rediocide A
The insecticidal compound Rediocide A has been found to induce the desensitization of G-protein-coupled receptors (GPCRs).[13][14] This effect is mediated by the activation of conventional protein kinase C (PKC).[13][14] This mechanism suggests that Rediocide A does not act as a direct receptor antagonist but rather through a more general mechanism of disrupting GPCR signaling.[13]
The following diagram illustrates the proposed workflow for the mechanism of action of Rediocide A.
Caption: Proposed mechanism of action of Rediocide A on GPCR signaling.
Conclusion
Trigonostemon reidioides is a valuable source of structurally diverse and biologically active compounds, particularly daphnane-type diterpenoids. The potent cytotoxic, insecticidal, anti-inflammatory, and other activities of these compounds warrant further investigation for their potential therapeutic applications. This technical guide provides a foundation for researchers and drug development professionals to explore the rich phytochemistry of this plant and to further investigate the mechanisms of action of its bioactive constituents. Future research should focus on the isolation and characterization of new compounds, the elucidation of their detailed mechanisms of action, and preclinical and clinical studies to evaluate their therapeutic potential.
References
- 1. phcogj.com [phcogj.com]
- 2. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. nybg.org [nybg.org]
- 7. Rediocides B-E, potent insecticides from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcogj.com [phcogj.com]
- 9. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulatory effects and molecular mechanism of Trigonostemon reidioides on lipopolysaccharide‑induced inflammatory responses in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Targets of Rediocide C: A Technical Guide
Disclaimer: As of December 2025, detailed scientific literature specifically elucidating the therapeutic targets and mechanism of action of Rediocide C is limited. This compound is a known diterpenoid isolated from the plant Trigonostemon reidioides[1]. This plant is a rich source of various daphnane-type diterpenoids, which are known to possess a range of biological activities, including anti-cancer and anti-HIV properties[2][3].
Given the scarcity of data on this compound, this guide will focus on the well-characterized therapeutic targets of its close structural analog, Rediocide A , also isolated from Trigonostemon reidioides. The information presented here for Rediocide A can serve as a valuable proxy for understanding the potential therapeutic avenues of this compound and other related daphnane (B1241135) diterpenoids.
Core Therapeutic Target of Rediocide A: The CD155-TIGIT Immune Checkpoint Axis
The primary therapeutic target of Rediocide A identified in the literature is the Poliovirus Receptor (PVR), also known as CD155 . Rediocide A functions as an immune checkpoint inhibitor by downregulating the expression of CD155 on the surface of cancer cells[4][5].
CD155 is a key ligand for multiple receptors on Natural Killer (NK) cells and T cells, playing a dual role in immune regulation. It can bind to the activating receptor CD226 (DNAM-1) to stimulate an anti-tumor immune response. However, in the tumor microenvironment, CD155 is often overexpressed and primarily engages with the inhibitory receptors TIGIT and CD96, leading to the suppression of NK cell and T cell activity and allowing the tumor to evade immune surveillance.
By downregulating CD155 on tumor cells, Rediocide A disrupts the inhibitory signaling mediated through TIGIT, thereby restoring the anti-tumor functions of NK cells. This mechanism of action positions Rediocide A as a promising candidate for cancer immunotherapy, particularly for non-small cell lung cancer (NSCLC).
Signaling Pathway of Rediocide A in Overcoming Tumor Immuno-resistance
The following diagram illustrates the proposed signaling pathway through which Rediocide A enhances the anti-tumor activity of NK cells.
Quantitative Data on the Bioactivity of Rediocide A
The following tables summarize the key quantitative data from studies on Rediocide A.
| Cell Line | Treatment | Concentration | Effect | Fold Change / % Change | Reference |
| A549 (NSCLC) | Rediocide A | 100 nM | Increased NK cell-mediated lysis | 3.58-fold (from 21.86% to 78.27%) | |
| H1299 (NSCLC) | Rediocide A | 100 nM | Increased NK cell-mediated lysis | 1.26-fold (from 59.18% to 74.78%) | |
| A549 | Rediocide A | 100 nM | Increased Granzyme B level | 48.01% increase | |
| H1299 | Rediocide A | 100 nM | Increased Granzyme B level | 53.26% increase | |
| A549 | Rediocide A | 100 nM | Increased IFN-γ level | 3.23-fold increase | |
| H1299 | Rediocide A | 100 nM | Increased IFN-γ level | 6.77-fold increase | |
| A549 | Rediocide A | 100 nM | Downregulated CD155 expression | 14.41% decrease | |
| H1299 | Rediocide A | 100 nM | Downregulated CD155 expression | 11.66% decrease |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, and the human NK cell line NK-92 were used.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Rediocide A: Rediocide A was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
NK Cell-Mediated Cytotoxicity Assay
-
Target Cell Preparation: A549 and H1299 cells were seeded in 96-well plates.
-
Co-culture: NK-92 cells were added to the wells with the target cells at an effector-to-target (E:T) ratio of 10:1.
-
Treatment: Rediocide A was added to the co-culture at final concentrations of 10 nM and 100 nM. A vehicle control with 0.1% DMSO was also included.
-
Incubation: The plates were incubated for 24 hours.
-
Cytotoxicity Measurement: Cell viability was assessed using a biophotonic cytotoxicity assay or an impedance-based assay. The percentage of lysis was calculated.
Flow Cytometry for CD155 Expression
-
Cell Treatment: A549 and H1299 cells were treated with 100 nM Rediocide A for 24 hours.
-
Staining: Cells were harvested and stained with a phycoerythrin (PE)-conjugated anti-human CD155 antibody.
-
Analysis: The expression of CD155 was analyzed using a flow cytometer.
Measurement of Granzyme B and IFN-γ
-
Co-culture Supernatant Collection: Supernatants from the co-culture of NK cells and tumor cells treated with Rediocide A were collected.
-
ELISA: The concentration of IFN-γ in the supernatants was measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Intracellular Staining: For Granzyme B, cells were fixed, permeabilized, and stained with an anti-Granzyme B antibody for flow cytometric analysis.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of Rediocide A on NK cell-mediated cytotoxicity.
Other Potential Therapeutic Targets of Daphnane Diterpenoids
While the primary focus of recent research on Rediocide A has been on its immunomodulatory effects, other daphnane-type diterpenoids have been reported to have various biological activities, suggesting a broader range of potential therapeutic targets. These include:
-
Protein Kinase C (PKC): Some daphnane esters are known to activate PKC, which could have implications for various cellular processes, including cell proliferation and apoptosis. Rediocide A has been shown to induce G-protein-coupled receptor desensitization through the activation of conventional PKC.
-
Anti-HIV Activity: Several daphnane-type diterpenoids have demonstrated potent anti-HIV activity, suggesting they may target viral entry or replication processes.
-
Cytotoxic Effects: Many daphnane diterpenoids exhibit cytotoxic activity against various cancer cell lines, indicating they may interfere with fundamental cellular processes required for cancer cell survival and proliferation.
Further research is warranted to explore these and other potential therapeutic targets for this compound and its related compounds. The detailed investigation of Rediocide A provides a strong foundation and a clear path for future studies on this promising class of natural products.
References
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Rediocide C
Introduction
Rediocide C is a novel compound under investigation for its potential therapeutic properties. Preliminary studies on related compounds, such as Rediocide A, suggest possible involvement in modulating immune responses and inducing cell signaling changes. Rediocide A has been shown to overcome tumor immuno-resistance to natural killer (NK) cells by down-regulating CD155 expression and can also induce G-protein-coupled receptor desensitization through the activation of protein kinase C.[1][2][3][4] These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound, focusing on its effects on cell viability, cytotoxicity, and the induction of apoptosis.
The following protocols describe standard assays to quantify the biological activity of this compound in cultured cells:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[5]
-
LDH Assay: To determine cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells.[6][7]
-
Caspase-3/7 Activity Assay: To measure the activation of key executioner caspases in the apoptotic pathway.
-
Western Blot Analysis: To detect changes in the expression of key proteins involved in apoptosis.[8][9]
These assays are fundamental in preclinical drug development for characterizing the mechanism of action of novel compounds.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from the in vitro analysis of this compound on a cancer cell line following a 48-hour treatment.
Table 1: Effects of this compound on Cell Viability and Cytotoxicity
| Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| 0.1 | 98.2 ± 4.5 | 5.1 ± 2.3 |
| 1 | 85.3 ± 5.1 | 14.8 ± 3.1 |
| 10 | 52.1 ± 3.8 | 45.7 ± 4.2 |
| 50 | 25.6 ± 2.9 | 72.4 ± 5.5 |
| 100 | 10.4 ± 1.5 | 88.9 ± 3.7 |
Table 2: Effects of this compound on Apoptosis Markers
| Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved PARP (Fold Change) |
| 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.3 |
| 1 | 2.5 ± 0.4 | 2.8 ± 0.3 | 2.6 ± 0.5 |
| 10 | 5.8 ± 0.7 | 6.2 ± 0.8 | 5.9 ± 0.9 |
| 50 | 8.2 ± 1.1 | 9.5 ± 1.2 | 8.7 ± 1.1 |
| 100 | 8.5 ± 0.9 | 9.8 ± 1.0 | 9.1 ± 1.3 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[5]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[7]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[6][7]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration.
-
Include the following controls[6]:
-
Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[6]
-
-
Centrifuge the plate at 250 x g for 5 minutes.[7]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Caspase-3/7 Activity Assay
This assay uses a substrate that, when cleaved by activated caspase-3 or -7, releases a fluorophore or chromophore, allowing for the quantification of enzyme activity.[10][11]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-3/7 assay kit (e.g., with substrate Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well plates (black plates for fluorescent assays)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Lyse the cells by adding cell lysis buffer and incubating on ice for 10-15 minutes.[11][12]
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new plate.
-
Prepare a reaction mixture containing the caspase substrate and reaction buffer according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.[11][12]
-
Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.[11]
Western Blot Analysis of Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved caspases and PARP.[8][13]
Materials:
-
Target cancer cell line
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio as an indicator of apoptotic potential.[13]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Rediocide A in Cell Culture
A Note on Nomenclature: Initial searches for "Rediocide C" did not yield specific scientific literature. However, extensive research exists for a related compound, Rediocide A . This document provides detailed application notes and protocols based on the available data for Rediocide A, a promising natural product with potential applications in cancer immunotherapy.
Introduction
Rediocide A is a natural product that has been investigated for its ability to enhance the tumor-killing activity of Natural Killer (NK) cells, particularly against non-small cell lung cancer (NSCLC).[1][2][3][4] It functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.[2] These application notes provide a summary of its observed effects and detailed protocols for researchers interested in studying its activity in cell culture.
Data Summary: Effects of Rediocide A on NSCLC Cells Co-cultured with NK Cells
The following tables summarize the quantitative effects of Rediocide A on A549 and H1299 human NSCLC cell lines when co-cultured with NK cells for 24 hours.
Table 1: Enhancement of NK Cell-Mediated Cytotoxicity by Rediocide A
| Cell Line | Rediocide A Concentration | Fold Increase in Cell Lysis |
| A549 | 100 nM | 3.58 |
| H1299 | 100 nM | 1.26 |
Table 2: Effect of Rediocide A on NK Cell Effector Functions
| Cell Line | Rediocide A Concentration | Increase in Granzyme B Level | Increase in IFN-γ Secretion |
| A549 | 100 nM | 48.01% | 3.23-fold |
| H1299 | 100 nM | 53.26% | 6.77-fold |
Table 3: Modulation of Immune Checkpoint Molecule Expression by Rediocide A
| Cell Line | Rediocide A Concentration | Decrease in CD155 Expression |
| A549 | 100 nM | 14.41% |
| H1299 | 100 nM | 11.66% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Rediocide A and a general experimental workflow for its evaluation.
Caption: Rediocide A downregulates CD155 on tumor cells, disrupting the inhibitory TIGIT/CD155 axis and enhancing NK cell effector functions.
Caption: Workflow for assessing Rediocide A's impact on NK cell activity against tumor cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Rediocide A.
Cell Culture and Co-culture
Objective: To prepare and co-culture human NSCLC cells (A549 or H1299) and human NK cells for treatment with Rediocide A.
Materials:
-
A549 or H1299 cell lines
-
Human NK cell line (e.g., NK-92) or primary NK cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Rediocide A stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Culture plates (96-well, 24-well, or 6-well)
Protocol:
-
Culture A549 or H1299 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Culture NK cells according to their specific requirements (e.g., with IL-2 for primary NK cells).
-
Seed the tumor cells in a culture plate at a desired density and allow them to adhere overnight.
-
The next day, add NK cells to the tumor cell culture at an appropriate Effector-to-Target (E:T) ratio (e.g., 5:1 or 10:1).
-
Treat the co-culture with various concentrations of Rediocide A (e.g., 10 nM, 100 nM) or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24 hours) before proceeding with downstream assays.
NK Cell-Mediated Cytotoxicity Assay
Objective: To quantify the lysis of tumor cells by NK cells following Rediocide A treatment.
Materials:
-
Co-cultured cells from Protocol 1
-
Cytotoxicity detection kit (e.g., LDH release assay, Calcein-AM release assay, or a biophotonic assay if using luciferase-expressing target cells)
Protocol (Example using LDH Release Assay):
-
After the 24-hour incubation with Rediocide A, centrifuge the culture plate (if using suspension cells) or directly collect the supernatant.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Prepare controls:
-
Spontaneous release: Supernatant from untreated co-cultures.
-
Maximum release: Supernatant from co-cultures treated with a lysis buffer.
-
Background: Culture medium only.
-
-
Add the LDH reaction mixture to all wells according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Flow Cytometry for Protein Expression
Objective: To measure the expression of cell surface proteins (e.g., CD155) and intracellular proteins (e.g., Granzyme B).
Materials:
-
Co-cultured cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-human CD155-PE, anti-human Granzyme B-AF647)
-
Fixation/Permeabilization solution (for intracellular staining)
-
Flow cytometer
Protocol:
-
Harvest the cells from the co-culture and wash them with cold PBS.
-
For surface staining (CD155): a. Resuspend the cells in FACS buffer. b. Add the anti-CD155 antibody and incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with FACS buffer.
-
For intracellular staining (Granzyme B): a. First, perform surface staining for an NK cell marker (e.g., CD56) to gate on the NK cell population. b. Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions. c. Add the anti-Granzyme B antibody and incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of secreted cytokines (e.g., IFN-γ) in the culture supernatant.
Materials:
-
Culture supernatant from Protocol 1
-
Human IFN-γ ELISA kit
-
Microplate reader
Protocol:
-
Collect the culture supernatant after the 24-hour treatment period and centrifuge to remove any cells or debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding the culture supernatants and standards to the wells. c. Adding a detection antibody. d. Adding an enzyme-conjugated secondary antibody. e. Adding a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-γ in the samples by comparing their absorbance to the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Rediocide C in A549 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of Rediocide C in the human lung adenocarcinoma cell line, A549. The IC50 value is a critical parameter for assessing the cytotoxic potency of a compound. The protocols herein describe the necessary procedures for cell culture, conducting a cytotoxicity assay, and subsequent data analysis.
Introduction
The A549 cell line, derived from a human lung carcinoma, is a widely used model in cancer research and drug discovery.[1][2][3] Determining the IC50 value of a novel compound, such as this compound, in this cell line is a fundamental step in evaluating its potential as an anti-cancer agent. This document outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and standard colorimetric method for assessing cell viability, to determine the IC50 of this compound.[4][5] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]
While specific data on the IC50 of this compound in A549 cells is not currently available in the public domain, this protocol provides a robust framework for its determination. For context, the IC50 values of other compounds in A549 cells have been reported, such as 33 µM for curcumin (B1669340) and 3.60 µg/mL for cisplatin.[6][7]
Data Presentation
Following the experimental protocol, the quantitative data should be summarized for clear interpretation and comparison.
Table 1: Cell Viability Data for this compound in A549 Cells
| Concentration of this compound (µM) | Absorbance (OD) at 570 nm (Replicate 1) | Absorbance (OD) at 570 nm (Replicate 2) | Absorbance (OD) at 570 nm (Replicate 3) | Average Absorbance (OD) | Percentage Cell Viability (%) |
| 0 (Vehicle Control) | 100 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Concentration 6 | |||||
| Concentration 7 | |||||
| Concentration 8 |
Table 2: Calculated IC50 Value
| Compound | Cell Line | Assay | IC50 Value (µM) |
| This compound | A549 | MTT | (To be determined) |
Experimental Protocols
A549 Cell Culture
This protocol describes the routine maintenance of the A549 cell line.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
0.25% Trypsin-EDTA solution[1]
-
Phosphate-Buffered Saline (PBS), sterile[8]
-
T-75 cell culture flasks[3]
-
Humidified incubator (37°C, 5% CO2)[3]
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Cell Thawing: To initiate a culture, rapidly thaw a cryopreserved vial of A549 cells in a 37°C water bath.[3] Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile hood.[3]
-
Initiating Culture: Transfer the thawed cell suspension into a T-75 flask containing 20 mL of pre-warmed complete growth medium.[3] Incubate at 37°C in a 5% CO2 humidified incubator.[3]
-
Media Change: The following day, remove the medium containing the cryoprotectant and replace it with fresh, pre-warmed complete growth medium.[8]
-
Subculturing: When cells reach 70-90% confluency, they should be passaged.[3]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.[8]
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[1][3]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[3]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks at a split ratio of 1:4 to 1:9.[1]
-
-
Routine Maintenance: Change the culture medium every 2-3 days.[1]
Caption: Workflow for A549 cell culture.
IC50 Determination using MTT Assay
This protocol details the steps for performing an MTT assay to determine the cytotoxic effect of this compound on A549 cells.
Materials:
-
A549 cells in logarithmic growth phase
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest A549 cells that are in their logarithmic growth phase.[4]
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium.[4]
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve a range of desired concentrations. A preliminary experiment with a broad concentration range is recommended to estimate the IC50.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Caption: Workflow for MTT assay.
Data Analysis and IC50 Calculation
-
Calculate Percentage Cell Viability:
-
Average the absorbance readings for each concentration and the controls.
-
Subtract the average absorbance of the blank control from all other average absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
Determine IC50:
-
Plot a dose-response curve with the logarithm of the drug concentration on the x-axis and the percentage of cell viability on the y-axis.
-
The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be determined from the curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SigmaPlot).[4]
-
Signaling Pathway Context
While the direct signaling pathway of this compound in A549 cells is yet to be elucidated, it is known that Rediocide-A, a related compound, can modulate the immune response in non-small cell lung cancer (NSCLC) cells like A549.[10][11][12] Rediocide-A has been shown to down-regulate the expression of CD155, an immune checkpoint ligand, thereby enhancing the cytotoxic activity of Natural Killer (NK) cells against the cancer cells.[10][11][12] This suggests that Rediocides may have immunomodulatory effects in addition to any direct cytotoxicity.
Furthermore, various signaling pathways are known to be involved in the survival and proliferation of A549 cells, and these could be potential targets for cytotoxic agents. These include pathways involving NF-κB, ERK, and Akt.[13][14] For instance, some glucocorticoids inhibit A549 cell growth by modulating the NF-κB pathway, while cordycepin (B1669437) induces apoptosis by inhibiting the ERK/Slug signaling pathway.[13][14]
Caption: Potential signaling pathways affected by this compound in A549 cells.
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. reprocell.com [reprocell.com]
- 3. nanopartikel.info [nanopartikel.info]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. biorxiv.org [biorxiv.org]
- 7. phcogj.com [phcogj.com]
- 8. encodeproject.org [encodeproject.org]
- 9. phcogj.com [phcogj.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cordycepin induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rediocide-A in Natural Killer Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rediocide-A, a natural product-derived immune checkpoint inhibitor, in assays designed to assess the activation of natural killer (NK) cells. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of Rediocide-A's immuno-modulatory properties.
Introduction
Natural killer (NK) cells are a critical component of the innate immune system, playing a vital role in the surveillance and elimination of malignant cells. However, tumors can develop mechanisms to evade NK cell-mediated killing. One such mechanism involves the expression of immune checkpoint molecules like CD155 (also known as the poliovirus receptor), which interacts with the TIGIT receptor on NK cells, leading to an inhibitory signal. Rediocide-A has been identified as a promising agent that can overcome this tumor immuno-resistance.[1][2][3] It functions by down-regulating the expression of CD155 on cancer cells, thereby enhancing the tumoricidal activity of NK cells.[1][2][3]
Mechanism of Action
Rediocide-A enhances NK cell-mediated cytotoxicity primarily by targeting the tumor cells, not by directly stimulating the NK cells. It down-regulates the expression of the inhibitory ligand CD155 on the surface of non-small cell lung cancer (NSCLC) cells.[1][2][3] This reduction in CD155 expression prevents its engagement with the TIGIT receptor on NK cells, thus blocking the inhibitory signal and unleashing the cytotoxic potential of the NK cells against the tumor. This leads to an increase in the release of cytotoxic granules, such as granzyme B, and pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2][4]
Data Presentation
The following tables summarize the quantitative effects of Rediocide-A on NK cell activity when co-cultured with A549 and H1299 non-small cell lung cancer cell lines.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Cytotoxicity
| Target Cell Line | Treatment (100 nM Rediocide-A) | Percent Lysis (%) | Fold Increase in Lysis |
| A549 | Vehicle Control (0.1% DMSO) | 21.86 | - |
| Rediocide-A | 78.27 | 3.58 | |
| H1299 | Vehicle Control (0.1% DMSO) | 59.18 | - |
| Rediocide-A | 74.78 | 1.26 |
Data from biophotonic cytotoxicity and impedance assays after 24 hours of co-culture.[1][2][3]
Table 2: Effect of Rediocide-A on NK Cell Effector Molecule Secretion
| Target Cell Line | Treatment (100 nM Rediocide-A) | Analyte | Result |
| A549 | Rediocide-A | Granzyme B | 48.01% Increase |
| Rediocide-A | IFN-γ | 3.23-Fold Increase | |
| H1299 | Rediocide-A | Granzyme B | 53.26% Increase |
| Rediocide-A | IFN-γ | 6.77-Fold Increase |
Granzyme B levels were assessed by flow cytometry, and IFN-γ production was measured by ELISA.[1][2][3]
Table 3: Effect of Rediocide-A on CD155 Expression on Tumor Cells
| Target Cell Line | Treatment | CD155 Expression |
| A549 | Rediocide-A | 14.41% Decrease |
| H1299 | Rediocide-A | 11.66% Decrease |
CD155 expression levels were determined by flow cytometry.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
NK Cells: Primary human NK cells should be isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard negative selection kits.
-
Tumor Cell Lines: A549 and H1299 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO2 incubator.[5]
NK Cell-Mediated Cytotoxicity Assay
This protocol outlines a standard flow cytometry-based cytotoxicity assay.
-
Materials:
-
Effector Cells: Isolated human NK cells
-
Target Cells: A549 or H1299 cells
-
Rediocide-A (10 nM and 100 nM concentrations)
-
Vehicle Control: 0.1% DMSO in culture medium
-
CFSE (Carboxyfluorescein succinimidyl ester) or other suitable target cell dye
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for dead cell staining
-
FACS buffer (PBS with 2% FBS)
-
-
Procedure:
-
Label the target cells (A549 or H1299) with CFSE according to the manufacturer's protocol.
-
Seed the labeled target cells into a 96-well U-bottom plate.
-
Add Rediocide-A (10 nM or 100 nM) or vehicle control to the wells containing the target cells.
-
Add effector NK cells at various effector-to-target (E:T) ratios (e.g., 2:1, 1:1).[1]
-
Include control wells with target cells only (for spontaneous death) and target cells with a lysis agent (for maximum killing).
-
Co-culture the cells for 24 hours at 37°C in a 5% CO2 incubator.[2][3]
-
After incubation, centrifuge the plate and discard the supernatant.
-
Resuspend the cells in FACS buffer containing 7-AAD or PI.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CFSE-positive target cells and quantifying the percentage of 7-AAD or PI-positive cells within that population.[5]
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
Granzyme B Release Assay
-
Procedure:
-
Follow steps 1-6 of the cytotoxicity assay protocol.
-
After co-culture, collect the cell suspension.
-
Perform intracellular staining for Granzyme B using a commercially available kit, following the manufacturer's instructions which typically involve cell fixation and permeabilization.
-
Analyze the percentage of Granzyme B positive cells within the NK cell population by flow cytometry.[1][2][3]
-
IFN-γ Production Assay (ELISA)
-
Procedure:
Visualizations
Experimental Workflow
Caption: Workflow for assessing Rediocide-A's effect on NK cell activation.
Signaling Pathway
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and implementation of natural killer cell simultaneous ADCC and direct killing assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxic Potential of Rediocide-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide-A, a natural product, has demonstrated potential as an agent in cancer therapy by modulating the immune response to tumor cells. Specifically, it has been shown to overcome the immuno-resistance of non-small cell lung cancer (NSCLC) cells to Natural Killer (NK) cells.[1][2][3] This document provides detailed application notes and experimental protocols to assess the cytotoxic effects of Rediocide-A, focusing on its ability to enhance NK cell-mediated cytotoxicity. Additionally, standard protocols for evaluating direct cytotoxicity and apoptosis induction are included to provide a comprehensive framework for characterizing the anti-cancer properties of this compound.
Data Presentation
The following tables summarize the quantitative data on the effect of Rediocide-A on NK cell-mediated cytotoxicity against A549 and H1299 NSCLC cell lines.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of NSCLC Cells [2][3]
| Cell Line | Treatment | % Lysis | Fold Increase |
| A549 | Vehicle Control | 21.86% | - |
| A549 | 100 nM Rediocide-A | 78.27% | 3.58 |
| H1299 | Vehicle Control | 59.18% | - |
| H1299 | 100 nM Rediocide-A | 74.78% | 1.26 |
Table 2: Effect of Rediocide-A on Granzyme B and IFN-γ Levels in Co-culture
| Cell Line | Treatment | Granzyme B Level Increase | IFN-γ Level Increase (Fold) |
| A549 | 100 nM Rediocide-A | 48.01% | 3.23 |
| H1299 | 100 nM Rediocide-A | 53.26% | 6.77 |
Experimental Protocols
Protocol for Assessing NK Cell-Mediated Cytotoxicity
This protocol is based on the methodology used to evaluate the effect of Rediocide-A on the tumoricidal activity of NK cells.
a. Cell Culture and Co-culture:
-
Culture human NSCLC cell lines (e.g., A549, H1299) and primary human NK cells in appropriate culture media and conditions.
-
For the assay, co-culture NK cells with the target cancer cells at a specific effector-to-target (E:T) ratio (e.g., 1:1, 2:1).
-
Treat the co-cultures with Rediocide-A at desired concentrations (e.g., 10 nM, 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
b. Cytotoxicity Assays:
-
Biophotonic Cytotoxicity Assay:
-
Use target cancer cells that are engineered to express a reporter gene like luciferase.
-
After the co-culture period, measure the luminescence. A decrease in luminescence in Rediocide-A treated wells compared to the control indicates increased cell lysis.
-
-
Impedance-Based Cytotoxicity Assay:
-
Seed target cancer cells in specialized E-plates and monitor their adherence and proliferation by measuring electrical impedance in real-time.
-
After allowing the cells to stabilize, add NK cells and Rediocide-A.
-
A decrease in the cell index (a measure of impedance) signifies cell death.
-
c. Granzyme B and IFN-γ Measurement:
-
Intracellular Granzyme B Staining:
-
After co-incubation, harvest the cells and stain for cell surface markers to distinguish between NK cells and tumor cells.
-
Fix and permeabilize the cells, then stain for intracellular granzyme B using a fluorescently labeled antibody.
-
Analyze the granzyme B levels in the target cells via flow cytometry.
-
-
ELISA for IFN-γ:
-
Collect the supernatant from the co-cultures.
-
Measure the concentration of IFN-γ in the supernatant using a standard ELISA kit.
-
Protocol for Direct Cytotoxicity Assessment (MTT Assay)
This is a general protocol to determine if Rediocide-A has a direct cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of Rediocide-A and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Apoptosis Assessment
a. Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. This assay measures its activity.
-
Cell Lysis: Treat cells with Rediocide-A, then lyse the cells using a chilled lysis buffer.
-
Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to the level of caspase-3 activity.
b. Western Blot for Apoptosis Markers: Western blotting can be used to detect the cleavage of caspases and other key apoptotic proteins.
-
Protein Extraction: After treatment with Rediocide-A, lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
References
Application Note: Rediocide-A Quantitation of Cytokine Release from Natural Killer (NK) Cells via ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rediocide-A (Red-A) is a natural product isolated from Traditional Chinese Medicine that has demonstrated promising immunomodulatory activity.[1][2] It has been identified as an immune checkpoint inhibitor that can enhance the tumor-killing activity of Natural Killer (NK) cells.[1][2][3] One of the key mechanisms of NK cell-mediated cytotoxicity is the release of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ), and cytotoxic granules like granzyme B.[1] This application note provides a detailed protocol for the quantification of IFN-γ released from NK cells treated with Rediocide-A using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action
Rediocide-A enhances the cytotoxic activity of NK cells against cancer cells by down-regulating the expression of CD155 (also known as the poliovirus receptor) on tumor cells.[1][2][3] CD155 is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 expression, Rediocide-A blocks the TIGIT inhibitory signaling pathway, thereby promoting NK cell activation and subsequent anti-tumor responses.[2][3] This activation leads to an increased release of effector molecules, including IFN-γ and granzyme B.[1][2]
Experimental Data
The following tables summarize the quantitative effects of Rediocide-A on NK cell activity when co-cultured with non-small cell lung cancer (NSCLC) cell lines A549 and H1299.
Table 1: Effect of Rediocide-A on IFN-γ Secretion by NK Cells [1][2]
| Cell Line | Treatment | Fold Increase in IFN-γ vs. Control |
| A549 | 100 nM Rediocide-A | 3.23 |
| H1299 | 100 nM Rediocide-A | 6.77 |
Table 2: Effect of Rediocide-A on Granzyme B Release by NK Cells [1][2]
| Cell Line | Treatment | % Increase in Granzyme B vs. Control |
| A549 | 100 nM Rediocide-A | 48.01% |
| H1299 | 100 nM Rediocide-A | 53.26% |
Detailed Protocol: IFN-γ Sandwich ELISA
This protocol is a representative sandwich ELISA procedure for the quantification of human IFN-γ in cell culture supernatants.
Materials:
-
IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Recombinant human IFN-γ standard
-
96-well microplate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Cell culture supernatants from NK cell/tumor cell co-cultures treated with Rediocide-A or vehicle control
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
References
Application Notes and Protocols for Rediocide C Antimycobacterial Activity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide C, a diterpenoid compound, has demonstrated notable antimycobacterial activity, positioning it as a compound of interest in the discovery of novel anti-tuberculosis therapeutics.[1] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of this compound's efficacy against Mycobacterium tuberculosis and other mycobacterial species. The protocols outlined herein cover the determination of minimum inhibitory concentration (MIC), assessment of intracellular activity within macrophages, evaluation of potential mechanisms of action including cell membrane disruption and induction of oxidative stress, and assessment of cytotoxicity against mammalian cells.
Data Presentation
The following tables summarize the known and hypothetical quantitative data for this compound and related compounds. These tables are intended to serve as a reference for experimental design and data comparison.
Table 1: Antimycobacterial Activity of this compound and Comparator Compounds
| Compound | Mycobacterium tuberculosis Strain | MIC | Reference |
| This compound | H37Rv | 3.84 mM | [2] |
| Kanamycin | H37Rv | 4.29 mM | [2] |
| Streptomycin | H37Rv | ~0.38 mM | [2] |
| 6β,7α-dihydroxyroyleanone | H37Rv | 5.61-179.60 µM | [1] |
| 7α-acetoxy-6β-hydroxyroyleanone | H37Rv | 5.61-179.60 µM | [1] |
| Horminone | H37Rv | 5.61-179.60 µM | [1] |
| Coleon U quinone | H37Rv | 5.61-179.60 µM | [1] |
| 17-hydroxyjolkinolide B | Mycobacterium smegmatis | 1.5 µg/mL | [3] |
Table 2: Cytotoxicity of Related Diterpenoids against Mammalian Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Coleon U quinone | HaCaT | 98.49 µM | [1][4] |
| Carnosolon | HaCaT | 79.77 µM | [1][4] |
| Unnamed Diterpenoid (Cpd 18) | HT-29 | 7.37 µM | [5] |
| Unnamed Diterpenoid (Cpd 18) | HCT 116 | 6.55 µM | [5] |
| Abietane Diterpenoids (Cpds 1, 3, 4, 7) | BV-2 microglia | 38.4-67.9 µM (anti-inflammatory IC50) | |
| Torreya grandis polyphenols | RAW264.7 macrophages | No cytotoxicity observed up to 1200 µg/mL | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antibiotic (e.g., rifampicin)
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurements)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 100 mM.
-
Preparation of Mycobacterial Inoculum: Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 0.5, and then dilute 1:20 in fresh 7H9 broth.
-
Plate Setup:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the row.
-
Include a positive control (e.g., rifampicin) and a no-drug control.
-
-
Inoculation: Add 100 µL of the diluted mycobacterial inoculum to each well.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth. Growth can be assessed visually or by measuring the OD600.
Intracellular Antimycobacterial Activity Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within infected macrophages.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Mycobacterium tuberculosis H37Rv
-
Sterile 24-well plates
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Middlebrook 7H11 agar (B569324) plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Macrophage Seeding: Seed macrophages in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Infection: Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Treatment: Add fresh medium containing various concentrations of this compound to the infected cells. Include a no-drug control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Cell Lysis and Plating:
-
At designated time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages with lysis buffer.
-
Prepare serial dilutions of the lysates and plate on 7H11 agar plates.
-
-
Colony Forming Unit (CFU) Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the CFUs. The reduction in CFU in this compound-treated wells compared to the control indicates intracellular activity.
Cytotoxicity Assay against Macrophages
This protocol determines the toxicity of this compound to mammalian cells, which is crucial for interpreting intracellular activity data.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Sterile 96-well plates
-
MTT or resazurin (B115843) solution
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Add various concentrations of this compound to the cells and incubate for 24-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization buffer and read the absorbance at 570 nm.
-
Resazurin Assay: Add resazurin solution to each well and incubate for 2-4 hours. Read the fluorescence at 560 nm excitation and 590 nm emission.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined.
Mechanistic Assays
Based on the known activities of related terpenoid compounds, it is hypothesized that this compound may act by disrupting the mycobacterial cell membrane and/or inducing oxidative stress.
This assay uses the fluorescent dye DiOC2(3) to assess changes in mycobacterial membrane potential.[7]
Materials:
-
Mycobacterium tuberculosis culture
-
This compound
-
BacLight™ Bacterial Membrane Potential Kit (containing DiOC2(3) and CCCP) or equivalent reagents
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Bacterial Preparation: Grow M. tuberculosis to mid-log phase, wash, and resuspend in PBS to an OD600 of 0.1.
-
Treatment: Treat the bacterial suspension with various concentrations of this compound for a defined period (e.g., 1-4 hours). Include a positive control for depolarization (CCCP) and a no-drug control.
-
Staining: Add DiOC2(3) to a final concentration of 30 µM and incubate in the dark for 30 minutes.
-
Analysis: Analyze the samples by flow cytometry or a fluorescence plate reader. Depolarization of the membrane is indicated by a decrease in the red/green fluorescence ratio.[7][8]
This assay uses a fluorescent probe like CellROX® Green to measure the generation of ROS within mycobacteria.[9][10][11]
Materials:
-
Mycobacterium tuberculosis culture
-
This compound
-
CellROX® Green reagent or another suitable ROS indicator
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Bacterial Preparation: Grow M. tuberculosis to mid-log phase, wash, and resuspend in PBS.
-
Treatment: Treat the bacterial suspension with this compound at various concentrations for 1-2 hours. Include a positive control for ROS induction (e.g., H2O2) and a no-drug control.
-
Staining: Add CellROX® Green to a final concentration of 5 µM and incubate for 30 minutes at 37°C.[10]
-
Analysis: Wash the cells and analyze by flow cytometry or fluorescence microscopy. An increase in green fluorescence indicates an increase in intracellular ROS.[12]
Mandatory Visualizations
Caption: Figure 1. Workflow for evaluating this compound's antimycobacterial properties.
Caption: Figure 2. Proposed mechanism of action for this compound in mycobacteria.
References
- 1. Antimycobacterial, Cytotoxic, and Antioxidant Activities of Abietane Diterpenoids Isolated from Plectranthus madagascariensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. ent-Abietane and Tigliane Diterpenoids from the Roots of Euphorbia fischeriana and Their Inhibitory Effects against Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycobacterial, Cytotoxic, and Antioxidant Activities of Abietane Diterpenoids Isolated from Plectranthus madagascariensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diterpenoids from Torreya grandis and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]
- 8. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. ROS Measurement Using CellROX [protocols.io]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Acaricidal Effects of a Test Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standardized methods to evaluate the acaricidal efficacy of a test compound. The protocols detailed below cover both in vitro and in vivo methodologies to determine the compound's effects on mite mortality, repellency, and reproductive capacity.
Data Presentation
Quantitative data from the following experimental protocols should be meticulously recorded and can be summarized in the structured tables below for clear comparison and analysis.
Table 1: In Vitro Acaricidal Activity of Test Compound
| Test Method | Mite Species | Life Stage | Concentration (µg/mL) | Mortality Rate (%) | LC50 (µg/mL) | Notes |
| Adult Immersion Test | Rhipicephalus microplus | Adult | 10 | |||
| 50 | ||||||
| 100 | ||||||
| Larval Packet Test | Amblyomma americanum | Larva | 10 | |||
| 50 | ||||||
| 100 |
Table 2: In Vivo Acaricidal Efficacy of Test Compound
| Test Method | Host Animal | Mite Species | Application Route | Dose/Concentration | Pre-treatment Tick Count | Post-treatment Tick Count (Day 7/14/21) | Efficacy (%) |
| Rat Acaricide Test | Rat | Amblyomma americanum | Topical | 1% (w/v) | |||
| Ear Bag Method | Calf | Rhipicephalus microplus | Topical | 45% (w/w) suspension |
Table 3: Oviposition Inhibition Effect of Test Compound
| Mite Species | Concentration (µg/mL) | Mean Egg Mass (Control) | Mean Egg Mass (Treated) | Percent Oviposition Control |
| Rhipicephalus decoloratus | 100 | |||
| Rhipicephalus pulchellus | 100 |
Experimental Protocols
In Vitro Assays
In vitro assays are crucial for the initial screening of potential acaricides due to their cost-effectiveness and simplicity.[1]
This method, based on Drummond's method, assesses the effect of a compound on adult ticks, particularly on their mortality and reproductive capability.[2][3]
Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., ethanol). A negative control group should use the solvent alone.
-
Tick Collection: Collect fully engorged adult female ticks of the target species (e.g., Rhipicephalus decoloratus, Rhipicephalus pulchellus).[2][3]
-
Immersion: Place a defined number of ticks (e.g., 10-20) in a tea strainer or a similar perforated container. Immerse the container with the ticks into the test solution for a specified duration (e.g., 2 minutes).
-
Drying: After immersion, remove the ticks and allow them to dry on a paper towel at room temperature.
-
Incubation: Place the treated ticks in individual petri dishes or vials and incubate them under controlled conditions (e.g., 25-28°C and 85-90% relative humidity) for a period of 14 days to allow for oviposition.[2]
-
Data Collection:
-
Record daily mortality of the adult ticks.
-
After the incubation period, collect and weigh the egg mass laid by the surviving ticks.
-
-
Calculation: Calculate the percentage of oviposition control using the following formula[2]:
-
Percent Control = [(MEC - MET) / MEC] x 100
-
Where MEC is the mass of eggs laid by control ticks and MET is the mass of eggs laid by treated ticks.[2]
-
-
The LPT is a widely used method to evaluate the efficacy of acaricides against larval stages of ticks.
Protocol:
-
Preparation of Treated Filter Papers: Impregnate filter papers with different concentrations of the test compound dissolved in a suitable solvent. Allow the solvent to evaporate completely. A control group will use filter papers treated only with the solvent.
-
Packet Creation: Fold the treated filter papers to create packets.
-
Introduction of Larvae: Introduce a known number of larvae (e.g., 50-100) into each packet and seal it.
-
Incubation: Incubate the packets under controlled conditions (e.g., 27°C and >85% relative humidity) for 24 hours.
-
Mortality Assessment: After incubation, open the packets and count the number of live and dead larvae. Larvae that are unable to move are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value.
In Vivo Assays
In vivo assays are essential for evaluating the efficacy of an acaricide under conditions that more closely mimic real-world application.[4] These studies are typically more time-consuming and expensive than in vitro tests.[4]
This surrogate animal model is used for the early characterization of topical acaricide potency.[4]
Protocol:
-
Animal Preparation: Use laboratory rats as the host animals. Anesthetize the rats and shave a small area on their back.
-
Tick Containment: Affix a tick containment unit (e.g., a small plastic ring) to the shaved area.[4]
-
Compound Application: Apply a known amount of the test compound (less than 100 mg) topically to the contained skin area.[4] A control group should be treated with the vehicle only.
-
Tick Infestation: Introduce a specific number of larvae or nymphs of the target tick species (e.g., Amblyomma americanum) into the containment unit.[4]
-
Observation Period: Monitor the animals for a set period (e.g., 48-72 hours).
-
Data Collection:
-
Count the number of dead and live ticks.
-
Measure the engorgement weight of the surviving ticks.[4]
-
-
Efficacy Determination: Compare the tick mortality and engorgement weights between the treated and control groups to determine the dose-dependent efficacy.[4]
Field trials are conducted on livestock to assess the effectiveness of an acaricide in a natural setting.[2][3]
Protocol:
-
Animal Selection: Select a group of naturally infested animals (e.g., goats, cattle) with a sufficient tick burden.[2][3] Divide the animals into treatment and control groups.
-
Pre-treatment Tick Count: Perform a baseline count of all visible ticks on each animal before treatment.
-
Acaricide Application: Apply the test acaricide to the treatment group according to the recommended dosage and application method (e.g., pour-on, spray).[2][3] The control group may be left untreated or treated with a placebo.
-
Post-treatment Tick Counts: Conduct tick counts on all animals at regular intervals post-treatment (e.g., Day 7, Day 14, and Day 21).[2]
-
Efficacy Calculation: Calculate the percentage of efficacy by comparing the mean tick counts of the treated group with the control group at each post-treatment interval.
Visualizations
References
Troubleshooting & Optimization
improving Rediocide C solubility for in vitro studies
Welcome to the technical support center for Rediocide C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you achieve a clear and stable solution for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro research?
This compound is a synthetic chemical pesticide belonging to the pyrethroid class.[1] Like many organic compounds with complex structures, this compound is presumed to have low aqueous solubility, which can pose a significant challenge for in vitro studies. Poor solubility can lead to inaccurate and irreproducible results due to compound precipitation in aqueous cell culture media.
Q2: What are the initial steps to dissolve this compound?
For initial attempts at solubilizing this compound, it is recommended to start with a small amount of the compound and test its solubility in common organic solvents. A good starting point is 100% Dimethyl Sulfoxide (DMSO), as related compounds like Rediocide A have been successfully used in in vitro studies with DMSO as a vehicle.[2][3]
Q3: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds. This is often due to the final concentration of the organic solvent being too low to maintain the solubility of the compound. Here are some steps to troubleshoot this issue:
-
Decrease the final concentration of this compound: The compound may be soluble at lower concentrations.
-
Increase the percentage of the organic co-solvent: While increasing the co-solvent percentage can improve solubility, it is crucial to consider its potential toxicity to the cells in your assay. A solvent tolerance test is recommended.
-
Use a different solubilization strategy: If using a co-solvent alone is not effective, you may need to explore other methods such as the use of surfactants or cyclodextrins.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to improving the solubility of this compound for your in vitro experiments.
Problem: this compound is not dissolving in my chosen solvent.
Solution Workflow:
-
Initial Solvent Screening: Test the solubility of this compound in a small panel of organic solvents.
-
Co-solvent System: If soluble in an organic solvent, prepare a concentrated stock solution and dilute it into your aqueous medium.
-
Alternative Solubilization Techniques: If co-solvents are insufficient or cause toxicity, explore advanced formulation strategies.
Quantitative Data Summary
The following table summarizes common strategies for enhancing the solubility of poorly water-soluble compounds, which can be applied to this compound.
| Strategy | Principle | Key Considerations |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous solvent.[4] | Potential for solvent toxicity at higher concentrations. Common co-solvents include DMSO and ethanol. |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase solubility by converting the compound to its more soluble salt form.[5] | The stability of the compound at different pH values must be considered. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4] | The critical micelle concentration (CMC) of the surfactant and potential for cell toxicity should be determined. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment and increasing solubility.[6][7] | The size of the cyclodextrin (B1172386) cavity must be appropriate for the size of the this compound molecule. |
| Solid Dispersions | The drug is dispersed in a carrier matrix at a molecular level, which can enhance dissolution and solubility.[7][8] | This is a more advanced technique typically used in later stages of drug development. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weigh out a precise amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube. A common starting concentration for a stock solution is 10-20 mM.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may aid dissolution.
-
Once fully dissolved, the stock solution should be clear. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Note: Before use in cell-based assays, it is critical to determine the maximum tolerable concentration of DMSO for your specific cell line. Typically, the final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5%.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound, based on the known mechanisms of a related compound, Rediocide A, which has been shown to affect G-protein-coupled receptor (GPCR) signaling and protein kinase C (PKC).[9]
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
This diagram outlines the logical steps for troubleshooting the solubility of this compound.
Caption: Workflow for improving this compound solubility.
References
- 1. This compound | 677277-98-4 | CCB27798 | Biosynth [biosynth.com]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide C stability issues in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Rediocide C in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in cell culture experiments.
This issue can often be attributed to the degradation of the compound in the cell culture medium. The following sections provide guidance on how to assess and mitigate stability issues.
Potential Factors Affecting this compound Stability
The stability of a compound in an aqueous solution like cell culture media can be influenced by several factors. While specific data for this compound is not publicly available, based on general principles for small molecules, the following should be considered:
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[1][2]
-
pH: The pH of the cell culture medium can affect the hydrolysis and stability of compounds.[1]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[1][2]
-
Oxidation: Components in the media or exposure to air can lead to oxidative degradation.[2][3]
-
Enzymatic Degradation: Cells may release enzymes into the medium that can metabolize the compound.
-
Interactions with Media Components: Certain components of the cell culture media, such as metals or reducing agents, can interact with and degrade the compound.[4][5]
Hypothetical Stability of this compound Under Various Conditions
The following table presents hypothetical data to illustrate how the stability of this compound could be affected by different storage and incubation conditions. This data is for illustrative purposes only.
| Condition | Time (hours) | This compound Concentration (% of Initial) |
| Temperature | ||
| 4°C in Media | 24 | 95% |
| 48 | 90% | |
| 37°C in Media | 24 | 70% |
| 48 | 50% | |
| Light Exposure (at 37°C) | ||
| Dark | 24 | 70% |
| Ambient Light | 24 | 55% |
| pH of Media (at 37°C) | ||
| pH 7.0 | 24 | 75% |
| pH 7.4 | 24 | 70% |
| pH 7.8 | 24 | 60% |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol describes a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Prepare Spiked Media:
-
Warm your cell culture medium to 37°C.
-
Spike the medium with the this compound stock solution to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on cells.
-
-
Incubation:
-
Aliquot the spiked media into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Include a control sample stored at 4°C.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitates.
-
Analyze the supernatant by HPLC to determine the concentration of this compound.
-
Compare the peak area of this compound at each time point to the peak area at time 0 to calculate the percentage of remaining compound.
-
Workflow for this compound Stability Assessment
Caption: A step-by-step workflow for assessing the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
For optimal stability, this compound powder should be stored in a cool, dry, and dark place.[7] It is recommended to store it at -20°C.[8] Prepare a concentrated stock solution in a suitable anhydrous solvent like DMSO.[9][10] Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[6] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[6][7]
Q2: My cells are dying after treatment with this compound, even at low concentrations. What could be the cause?
If you observe unexpected cytotoxicity, consider the following:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells (typically <0.5%, but cell line dependent).
-
Compound Purity: Verify the purity of your this compound batch. Impurities could be cytotoxic.
-
Incorrect Dosing: Double-check your calculations for dilution from the stock solution.
-
Cell Health: Ensure your cells are healthy and not overly confluent before treatment.[11]
Q3: Can I pre-mix this compound in my media and store it?
Based on general principles of compound stability, it is not recommended to store this compound in cell culture media for extended periods, especially at 4°C or warmer.[6] Many compounds are less stable in aqueous solutions compared to their powdered form or in a frozen DMSO stock.[6] It is best to prepare fresh this compound-containing media for each experiment.
Q4: What is the proposed mechanism of action for Rediocide compounds?
While specific information for this compound is limited, a related compound, Rediocide-A, has been shown to overcome tumor immuno-resistance to Natural Killer (NK) cells by down-regulating the expression of CD155.[9][10] This suggests that Rediocide compounds may act as immune checkpoint inhibitors.[9] Rediocide A has also been found to induce G-protein-coupled receptor (GPCR) desensitization through the activation of protein kinase C.[12]
Hypothesized Signaling Pathway for a Rediocide Compound
Caption: A diagram illustrating potential signaling pathways modulated by a Rediocide compound, based on published data for Rediocide A.[9][12]
References
- 1. Factors affecting the stability of viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Alternative Preservation Steps and Storage on Vitamin C Stability in Fruit and Vegetable Products: Critical Review and Kinetic Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Function | Abnormal CCK-8 Experimental Results? This Article Will Help You Troubleshoot [elabscience.com]
- 12. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rediocide C Experimental Variability
Welcome to the technical support center for Rediocide C. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and provide clear guidance on protocols and data interpretation. As specific information on "this compound" is limited, this guide leverages data and protocols for the closely related compound, Rediocide A, to provide a relevant and comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
While specific data for this compound is not widely available, the related compound Rediocide A acts as an immune checkpoint inhibitor. It has been shown to enhance the tumor-killing activity of Natural Killer (NK) cells by down-regulating the expression of CD155 on cancer cells.[1][2][3][4] This prevents the engagement of the inhibitory receptor TIGIT on NK cells, thereby promoting NK cell-mediated cytotoxicity.[1]
Q2: I am observing high variability in my cytotoxicity assays. What are the potential causes?
High variability in cytotoxicity assays can stem from several factors:
-
Compound Solubility and Stability: this compound, as a natural product, may have limited aqueous solubility. Precipitation of the compound in your culture medium can lead to inconsistent concentrations and, therefore, variable effects. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, before diluting it in your final assay medium. It's also crucial to assess the stability of the compound in your culture medium over the course of the experiment.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your cell culture should be kept constant across all wells and at a non-toxic level, typically below 0.5%. Even at low concentrations, DMSO can have biological effects that may vary between cell lines.
-
Cell Line Integrity and Passage Number: Cell lines can change genetically and phenotypically over time and with increasing passage number. It is critical to use authenticated, low-passage cell lines to ensure reproducibility.
-
Assay-Specific Variability: Inconsistent cell seeding, variations in incubation times, and edge effects in microplates can all contribute to variability.
Q3: How should I prepare my this compound stock solution?
For hydrophobic compounds like many natural products, Dimethyl Sulfoxide (DMSO) is a common solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed culture medium and ensure thorough mixing.
Q4: What are the appropriate controls for my experiments?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not treated with either the compound or the vehicle. This serves as a baseline for cell health and activity.
-
Positive Control (for cytotoxicity assays): A known inducer of cytotoxicity in your target cells to ensure the assay is performing as expected.
-
Negative Control (for cytotoxicity assays): Effector cells (e.g., NK cells) alone and target cells alone to measure spontaneous lysis.
Troubleshooting Guides
Issue 1: Low or No Compound Activity
| Possible Cause | Recommended Solution |
| Compound Degradation | Store stock solutions properly at low temperatures and protected from light. Prepare fresh working solutions for each experiment. Test the stability of the compound in your assay medium at 37°C over the experimental time course. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal working concentration. |
| Cell Line Resistance | Ensure your target cells express the relevant molecular targets (e.g., CD155). Test the compound on a different, sensitive cell line as a positive control. |
| Sub-optimal Assay Conditions | Optimize incubation time, cell density, and other assay parameters. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. Regularly authenticate your cell lines. |
| Reagent Variability | Use the same lot of reagents (e.g., serum, media, cytokines) for a set of comparable experiments. Qualify new lots of critical reagents. |
| Technical Variability | Ensure consistent pipetting techniques, especially for cell seeding and compound addition. Use a multichannel pipette for better consistency across a plate. Avoid using the outer wells of a microplate to minimize "edge effects". |
| Incubator Conditions | Monitor and maintain consistent temperature, CO2, and humidity levels in your cell culture incubator. |
Data Presentation
The following tables summarize quantitative data on the effects of Rediocide A, which may serve as a reference for expected outcomes with a related compound.
Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment (100 nM Rediocide A) | % Lysis (Vehicle Control) | % Lysis (Rediocide A) | Fold Increase |
| A549 | 24 hours | 21.86% | 78.27% | 3.58 |
| H1299 | 24 hours | 59.18% | 74.78% | 1.26 |
Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Levels
| Cell Line | Treatment (100 nM Rediocide A) | Outcome | % Increase (Granzyme B) | Fold Increase (IFN-γ) |
| A549 | 24 hours | Granzyme B Level | 48.01% | N/A |
| H1299 | 24 hours | Granzyme B Level | 53.26% | N/A |
| A549 | 24 hours | IFN-γ Secretion | N/A | 3.23 |
| H1299 | 24 hours | IFN-γ Secretion | N/A | 6.77 |
Table 3: Effect of Rediocide A on CD155 Expression in NSCLC Cells
| Cell Line | Treatment (100 nM Rediocide A) | % Down-regulation of CD155 |
| A549 | 24 hours | 14.41% |
| H1299 | 24 hours | 11.66% |
Experimental Protocols
Protocol 1: NK Cell-Mediated Cytotoxicity Assay
This protocol describes a general method to assess the ability of this compound to enhance NK cell-mediated killing of tumor cells.
-
Cell Preparation:
-
Culture target tumor cells (e.g., A549 or H1299) to ~80% confluency.
-
Isolate human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Activate NK cells with cytokines such as IL-2 (e.g., 100 U/mL) for 24-48 hours.
-
-
Assay Setup:
-
Seed target cells in a 96-well plate at an optimized density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Add the activated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
-
Incubation:
-
Co-culture the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
-
Measurement of Cytotoxicity:
-
Quantify cell lysis using a suitable method, such as a lactate (B86563) dehydrogenase (LDH) release assay or a calcein-AM release assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Experimental Release: LDH/Calcein in the supernatant of co-cultured cells.
-
Spontaneous Release: LDH/Calcein in the supernatant of target cells alone.
-
Maximum Release: LDH/Calcein in the supernatant of target cells lysed with a detergent.
-
-
Protocol 2: Flow Cytometry Analysis of CD155 Expression
This protocol outlines the steps to measure the expression of CD155 on the surface of tumor cells after treatment with this compound.
-
Cell Treatment:
-
Seed tumor cells in a 6-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Add a fluorochrome-conjugated anti-human CD155 antibody or an isotype control antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) or the percentage of CD155-positive cells.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: NK Cell Cytotoxicity Assay Workflow.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Rediocide C Concentration for Cell Viability
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Rediocide C concentration for their cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine its effect on your specific cell line. A common starting point is to test a broad range of concentrations, for example, from the nanomolar (nM) to the micromolar (µM) range, to identify a window that is effective without causing immediate, excessive cell death.[1]
Q2: How should I dissolve and store this compound?
A2: this compound is typically supplied as a powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO). It is critical to ensure the final concentration of the solvent in your cell culture medium is low (usually less than 0.5%) to prevent solvent-induced toxicity.[1][2] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2] Always refer to the manufacturer's data sheet for specific solubility and storage instructions.
Q3: How long should I expose the cells to this compound?
A3: The ideal exposure time will depend on the expected mechanism of action of this compound and the biological question you are investigating. A time-course experiment is recommended to determine the optimal duration for the desired effect.[1] Common time points for initial studies are 24, 48, and 72 hours.
Q4: How can I determine if this compound is inducing apoptosis or necrosis?
A4: To distinguish between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) or DAPI co-staining assay followed by flow cytometry analysis. Early apoptotic cells will be Annexin V positive and PI/DAPI negative, while late apoptotic or necrotic cells will be positive for both stains.
Troubleshooting Guides
Below are common issues encountered during the optimization of this compound concentration and steps to resolve them.
| Problem | Possible Cause | Solution |
| No observable effect of this compound | 1. The concentration is too low. 2. The incubation time is too short. 3. The compound is inactive in the chosen cell line. 4. The compound has degraded. | 1. Test a higher concentration range. 2. Increase the incubation time. 3. Verify the compound's activity in a different, potentially more sensitive, cell line. 4. Prepare fresh dilutions from a properly stored stock solution. |
| Excessive cell death even at low concentrations | 1. The compound is highly cytotoxic. 2. The cells are particularly sensitive. 3. The solvent concentration is too high, causing toxicity. | 1. Use a lower concentration range (e.g., picomolar to nanomolar). 2. Reduce the incubation time. 3. Ensure the final solvent concentration is not contributing to toxicity (typically <0.5%). |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the culture plate. | 1. Ensure the cell suspension is thoroughly mixed before seeding. 2. Mix the compound solution well before adding it to the wells. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound in different cancer cell lines after 48 hours of treatment, as determined by an MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 15.2 |
| HCT116 | Colon Carcinoma | 8.9 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| PC-3 | Prostate Adenocarcinoma | 12.7 |
Table 2: Hypothetical Time-Dependent Effect of this compound on A549 Cell Viability
This table shows the percentage of viable A549 cells after treatment with different concentrations of this compound over 24, 48, and 72 hours.
| Concentration (µM) | % Viability at 24h | % Viability at 48h | % Viability at 72h |
| 0 (Vehicle) | 100% | 100% | 100% |
| 5 | 85% | 75% | 60% |
| 10 | 70% | 58% | 42% |
| 20 | 55% | 40% | 25% |
| 40 | 30% | 15% | 5% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Annexin V Staining for Apoptosis Detection
The Annexin V staining protocol is a common method for detecting apoptotic cells by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
1X Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or DAPI staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
-
PI/DAPI Staining: Add 5 µL of PI or DAPI staining solution.
-
Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Logic diagram for troubleshooting common issues.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Investigating Off-Target Effects of Rediocide C in Cancer Cell Lines
Disclaimer: As of this writing, publicly available research has focused on the on-target effects of a related compound, Rediocide-A, with no specific studies detailing the off-target effects of "Rediocide C." This guide provides a framework for researchers to investigate potential off-target effects of this compound, using methodologies common in drug development and chemical biology. The quantitative data and protocols are based on published findings for Rediocide-A's primary activities and established techniques for off-target analysis.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of the related compound, Rediocide-A?
A1: Rediocide-A is a natural product that has been shown to enhance the immune response against non-small cell lung cancer (NSCLC) cells.[1][2] Its primary on-target effect is the downregulation of the CD155 protein on the surface of cancer cells.[1][2] CD155 is an immune checkpoint ligand that binds to the TIGIT receptor on Natural Killer (NK) cells, suppressing their cancer-killing activity. By reducing CD155 expression, Rediocide-A effectively blocks this immunosuppressive signal, leading to increased NK cell-mediated lysis of tumor cells.[1]
Q2: My cancer cell line shows significant cytotoxicity after this compound treatment, but it doesn't express high levels of CD155. Could this be an off-target effect?
A2: Yes, this is a strong indication of a potential off-target effect. If the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) occurs in the absence of the known target (CD155), the compound is likely interacting with other cellular components. It is crucial to verify that the cytotoxicity is not due to non-specific effects and to initiate experiments to identify the alternative molecular target(s).
Q3: What are the initial steps to differentiate between on-target and potential off-target effects of this compound?
A3: A primary step is to perform a target knockdown or knockout experiment. Use siRNA or CRISPR/Cas9 to eliminate the expression of the intended target (e.g., CD155) in a sensitive cell line. If this compound still induces a cytotoxic effect in these target-deficient cells, it confirms that the activity is independent of its known target and therefore an off-target effect.
Q4: What are some common experimental approaches to identify unknown off-target proteins of a small molecule like this compound?
A4: Several unbiased, proteome-wide methods can be employed:
-
Reverse Phase Protein Arrays (RPPA): This method can assess the effect of the compound on a wide range of signaling proteins, providing a "fingerprint" of its activity and revealing unexpected pathway perturbations.
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes to map the binding sites of small molecules across the proteome, allowing for the identification of direct protein interactions.
-
Computational Screening: Ligand-based and structure-based computational approaches can predict potential off-target interactions by comparing the structure of this compound to libraries of compounds with known protein-binding profiles.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results Across Experiments
| Potential Cause | Troubleshooting Step |
| Compound Stability | Ensure this compound is properly stored and that the solvent (e.g., DMSO) concentration is consistent across all wells, including controls. Prepare fresh dilutions for each experiment. |
| Cell Health & Passage Number | Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Assay Interference | Some compounds can interfere with assay reagents (e.g., MTT reduction). Confirm cytotoxicity with an orthogonal method, such as a lactate (B86563) dehydrogenase (LDH) release assay or cell counting. |
Issue 2: Difficulty Confirming Target Engagement in Cells
| Potential Cause | Troubleshooting Step |
| Antibody Quality (for Western Blot/Flow Cytometry) | Validate your primary antibody for the target of interest (e.g., CD155) using positive and negative controls (e.g., knockout cell lines). |
| Insufficient Compound Concentration/Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for observing the on-target effect (e.g., CD155 downregulation). |
| Cell Line Specificity | The target may not be expressed or may be regulated differently in your chosen cell line. Confirm target expression at the protein level before initiating experiments. |
Issue 3: High Background in Thermal Shift or Pull-Down Assays for Target ID
| Potential Cause | Troubleshooting Step |
| Non-specific Binding | Increase the stringency of your wash buffers. Include a pre-clearing step with control beads before adding your compound-conjugated matrix. |
| Compound Aggregation | Assess the solubility of this compound in your assay buffer. Consider adding a non-ionic detergent (e.g., Tween-20) at a low concentration. |
| Insufficient Blocking | Ensure sufficient blocking of your affinity matrix or membrane with an appropriate agent (e.g., BSA, milk) to reduce non-specific protein adherence. |
Quantitative Data Summary
The following tables summarize the on-target effects of the related compound, Rediocide-A, in non-small cell lung cancer (NSCLC) cell lines. These values serve as a baseline for comparison when investigating off-target effects, which may occur at different concentrations.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis and Cytokine Production
| Cell Line | Rediocide-A Conc. | Effect | Fold Change / % Increase |
| A549 | 100 nM | Increased NK Cell Lysis | 3.58-fold |
| H1299 | 100 nM | Increased NK Cell Lysis | 1.26-fold |
| A549 | 100 nM | Increased Granzyme B Level | 48.01% |
| H1299 | 100 nM | Increased Granzyme B Level | 53.26% |
| A549 | 100 nM | Increased IFN-γ Level | 3.23-fold |
| H1299 | 100 nM | Increased IFN-γ Level | 6.77-fold |
| (Data sourced from studies on Rediocide-A) |
Table 2: On-Target Effect of Rediocide-A on CD155 Expression
| Cell Line | Rediocide-A Conc. | Effect | % Downregulation |
| A549 | 100 nM | CD155 Downregulation | 14.41% |
| H1299 | 100 nM | CD155 Downregulation | 11.66% |
| (Data sourced from studies on Rediocide-A) |
Experimental Protocols & Visualizations
Protocol 1: Validating Off-Target Cytotoxicity using CRISPR/Cas9 Knockout
Objective: To determine if the cytotoxic effect of this compound is independent of its known target (CD155).
Methodology:
-
Cell Line Selection: Choose a cancer cell line (e.g., A549) that is sensitive to this compound and expresses CD155.
-
gRNA Design: Design and validate two independent guide RNAs (gRNAs) targeting an early exon of the PVR gene (which encodes CD155).
-
Transfection: Co-transfect the cells with a Cas9-expressing plasmid and a gRNA-expressing plasmid.
-
Clonal Selection: Select single-cell clones and expand them.
-
Knockout Validation: Screen the clones for CD155 knockout using Western blot and flow cytometry. Select a validated knockout clone and a non-targeting control clone for further experiments.
-
Cytotoxicity Assay: Treat both the CD155-knockout and control cell lines with a dose range of this compound for 24-72 hours.
-
Analysis: Measure cell viability using an MTT or similar assay. If this compound shows similar cytotoxicity in both cell lines, the effect is off-target.
Protocol 2: Global Signaling Analysis using Reverse Phase Protein Array (RPPA)
Objective: To obtain a broad overview of cellular signaling pathways perturbed by this compound, identifying potential off-target networks.
Methodology:
-
Cell Treatment: Treat the cancer cell line of interest with this compound at its IC50 concentration (and a vehicle control) for various time points (e.g., 1, 6, 24 hours).
-
Lysate Preparation: Harvest cells and prepare total protein lysates. Ensure protease and phosphatase inhibitors are included.
-
Protein Quantification: Accurately determine the protein concentration of each lysate (e.g., BCA assay).
-
Array Printing: Serially dilute the lysates and print them onto nitrocellulose-coated slides using a robotic arrayer.
-
Antibody Incubation: Incubate each array (slide) with a specific primary antibody against a protein of interest (e.g., p-AKT, p-ERK, Caspase-3). Typically, panels include hundreds of antibodies targeting key signaling nodes.
-
Signal Detection: Use a labeled secondary antibody and a signal amplification system to generate a detectable signal (colorimetric or fluorescent).
-
Data Acquisition & Analysis: Scan the slides and quantify the spot intensity. Normalize the data and perform hierarchical clustering or other bioinformatic analyses to identify proteins and pathways significantly altered by this compound treatment.
On-Target vs. Off-Target Signaling Logic
The diagram below illustrates the logical distinction between the known on-target pathway of Rediocide-A and a hypothetical off-target pathway that might be discovered for this compound.
References
Technical Support Center: Rediocide C Solution Stability
Frequently Asked Questions (FAQs)
Q1: My Rediocide C solution has changed color. What does this indicate?
A color change in your this compound solution may be a sign of chemical degradation. This can be caused by several factors, including oxidation, exposure to light, or pH shifts. It is recommended to prepare fresh solutions and investigate the cause of the instability.
Q2: I am seeing a precipitate form in my this compound solution. What should I do?
Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or if the compound is degrading into less soluble products. Consider the following:
-
Ensure the solvent is appropriate for this compound and that the concentration is within its solubility limits.
-
Verify the storage temperature is suitable, as temperature fluctuations can affect solubility.
-
If degradation is suspected, a forced degradation study can help identify the cause.
Q3: How should I store my this compound stock solution?
While specific guidelines for this compound are unavailable, general best practices for storing solutions of chemical compounds include:
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Controlled Temperature: Store solutions at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to slow down chemical reactions. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.
Troubleshooting Guide: Preventing Degradation of Compounds in Solution
This guide provides a systematic approach to identifying and mitigating common causes of compound degradation in solution.
Issue 1: Suspected Degradation Upon Dissolution
| Question | Possible Cause | Troubleshooting Step |
| Is the solvent pure and appropriate? | Impurities in the solvent or an inappropriate solvent can react with the compound. | Use high-purity, HPLC-grade solvents. Verify the compatibility of the solvent with the compound's chemical structure. |
| Is the solution pH appropriate? | The pH of the solution can significantly impact the stability of a compound. | Measure the pH of the solution after dissolution. Adjust the pH with a suitable buffer system if necessary. |
Issue 2: Degradation During Storage
| Question | Possible Cause | Troubleshooting Step |
| Is the solution exposed to light? | Many compounds are light-sensitive and can undergo photodegradation. | Store the solution in a light-protected container (e.g., amber vial). |
| Is the storage temperature optimal? | Higher temperatures accelerate the rate of chemical degradation.[1][2][3] | Store the solution at a low temperature (e.g., 4°C or -20°C). Conduct a stability study to determine the optimal storage temperature. |
| Is the solution exposed to oxygen? | Oxidation is a common degradation pathway for many organic molecules.[1][2] | Degas the solvent before use. Store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant if compatible with the experimental setup. |
Factors Affecting Stability of a Model Compound (Ascorbic Acid)
As specific data for this compound is unavailable, the following table summarizes factors affecting the stability of L-ascorbic acid (Vitamin C), a compound known for its instability in solution, to illustrate the impact of various environmental factors.
| Factor | Effect on L-Ascorbic Acid Stability | References |
| Temperature | Degradation rate increases with increasing temperature.[1][4] | [1][4] |
| pH | Stability is pH-dependent, with degradation accelerated in neutral to alkaline solutions. | [1][4][5] |
| Light | Exposure to light, especially UV light, can induce degradation. | [1][2] |
| Oxygen | The presence of oxygen is a major factor in oxidative degradation.[1][4] | [1][4] |
| Metal Ions | Transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze oxidation. | [1] |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study can help identify the degradation pathways and the stability-indicating properties of this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., water, methanol, acetonitrile)
-
Acidic solution (e.g., 0.1 N HCl)
-
Basic solution (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
UV-Vis spectrophotometer or HPLC system
-
pH meter
-
Temperature-controlled chambers/water baths
-
Light-exposure chamber
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Stress: Incubate aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photolytic Stress: Expose aliquots to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: At each time point, analyze the samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the remaining this compound.
-
Data Evaluation: Calculate the percentage of degradation under each condition. This will help identify the primary factors contributing to the degradation of this compound.
Visualizations
Caption: A logical workflow for troubleshooting this compound solution instability.
Caption: Common chemical degradation pathways for organic molecules in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term stability of quercetin nanocrystals prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A model study on rate of degradation of L-ascorbic acid during processing using home-produced juice concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors that impact the stability of vitamin C at intermediate temperatures in a food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Rediocide C Derivatives
Welcome to the technical support center for the synthesis of Rediocide C and its derivatives. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of these complex natural products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
This compound, a structurally complex diterpenoid isolated from Trigonostemon reidioides, presents a formidable synthetic challenge due to its highly intricate and caged polycyclic framework, numerous contiguous stereocenters, and dense oxygenation. The development of synthetic routes to this compound and its analogs is crucial for exploring their therapeutic potential, as related compounds from the Trigonostemon genus have shown promising biological activities, including potent insecticidal and anti-HIV properties. This guide aims to provide practical advice to navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and its derivatives?
A1: The synthesis of this compound is a significant undertaking with several key challenges:
-
Construction of the Polycyclic Core: Assembling the unique bridged and fused ring system is a major hurdle. This often requires the development of novel cascade reactions or multi-step sequences to forge the complex architecture.
-
Stereocontrol: The molecule contains a large number of stereocenters, including quaternary carbons, which are notoriously difficult to set with high selectivity. Controlling the relative and absolute stereochemistry throughout a long synthetic sequence is a primary concern.
-
Functional Group Compatibility: The synthesis must tolerate a variety of sensitive functional groups. Protecting group strategies need to be carefully planned to avoid undesired side reactions during the construction of the carbon skeleton.
-
Late-Stage Functionalization: Introducing oxygenated functional groups at specific positions in a late-stage intermediate can be challenging due to the steric hindrance and complex topology of the molecule.
Q2: What are the most promising strategies for constructing the core ring system of this compound?
A2: Several advanced synthetic strategies can be envisioned for the construction of the complex core of this compound, drawing inspiration from the synthesis of other intricate diterpenoids like the Daphniphyllum alkaloids:
-
Intramolecular Cycloadditions: Reactions like the Diels-Alder or [5+2] cycloaddition can be powerful tools for rapidly building polycyclic systems with high stereocontrol.
-
Cascade Reactions: Designing a synthesis that involves a cascade of reactions, where multiple bonds are formed in a single operation, can significantly improve efficiency. This could involve radical cyclizations or cationic polyene cyclizations.
-
Biomimetic Synthesis: A strategy that mimics the proposed biosynthetic pathway of this compound could provide a more efficient route to the natural product.
-
C-H Functionalization: Late-stage C-H activation and functionalization can provide a direct way to install key functional groups, avoiding lengthy de novo synthesis of functionalized fragments.
Q3: How can I troubleshoot a failed key cycloaddition reaction for the core construction?
A3: A failed cycloaddition is a common setback. Here is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting a failed cycloaddition reaction.
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in a Key Transformation
Problem: A key reaction to install a critical stereocenter is proceeding with low diastereoselectivity, leading to a difficult-to-separate mixture of isomers.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Change Reagent: Switch to a bulkier or less bulky reagent to enhance facial selectivity. 2. Modify Substrate: Introduce a temporary directing group to block one face of the molecule. |
| Incorrect Temperature | 1. Lower Temperature: Reactions are often more selective at lower temperatures. 2. Variable Temperature NMR: Conduct studies to understand the temperature dependence of the selectivity. |
| Solvent Effects | 1. Solvent Screen: Evaluate a range of solvents with varying polarities and coordinating abilities. |
| Wrong Catalyst | 1. Catalyst Screening: Test different chiral catalysts or ligands to improve enantioselectivity. 2. Check Catalyst Loading: Optimize the catalyst loading, as it can sometimes influence selectivity. |
Issue 2: Low Yield in a Late-Stage C-H Functionalization Step
Problem: A planned late-stage C-H oxidation or coupling reaction is giving a very low yield of the desired product, with significant recovery of starting material or formation of byproducts.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Steric Inaccessibility | 1. Different Directing Group: If using a directing group, try one with a longer or more flexible linker. 2. Alternative Catalyst: Some catalysts are smaller and can access more hindered positions. |
| Deactivating Groups | 1. Protecting Group Manipulation: Temporarily change a protecting group to alter the electronic properties of the substrate. |
| Competing Reaction Sites | 1. Blocking Groups: Introduce a temporary blocking group at more reactive C-H positions. 2. Ligand Modification: In catalyst-controlled reactions, modifying the ligand can tune the regioselectivity. |
| Product Instability | 1. Milder Conditions: Use milder reaction conditions (lower temperature, less reactive oxidants) to prevent product decomposition. |
Experimental Protocols
Protocol 1: General Procedure for a [5+2] Cycloaddition for Bridged Ring Construction
This protocol is a general guideline inspired by methods used for the synthesis of complex polycyclic natural products.[1][2]
-
Preparation of the Precursor: The oxidopyrylium ylide precursor is synthesized through a modular approach.
-
Cycloaddition Reaction:
-
To a solution of the precursor (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylene) is added a base (e.g., DBU, 1.5 eq).
-
The reaction mixture is heated to the desired temperature (typically 110-140 °C) and stirred for 12-24 hours under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bridged bicyclo[m.n.1] product.
-
Protocol 2: Representative Late-Stage C-H Oxidation
This protocol provides a general method for the late-stage hydroxylation of a complex intermediate.
-
Reaction Setup:
-
The diterpenoid substrate (1.0 eq) is dissolved in a suitable solvent system (e.g., CH2Cl2/H2O).
-
A phase-transfer catalyst (e.g., TBAF) may be added.
-
-
Oxidation:
-
A solution of the oxidant (e.g., KMnO4, 2.0 eq) in water is added dropwise to the vigorously stirred reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 1-4 hours and monitored by TLC.
-
-
Quenching and Work-up:
-
The reaction is quenched by the addition of a saturated aqueous solution of Na2SO3.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
-
Purification: The crude product is purified by preparative TLC or HPLC to yield the hydroxylated product.
Data Presentation
Table 1: Comparison of Conditions for Key Transformations in Complex Diterpenoid Synthesis
| Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| [5+2] Cycloaddition | DBU | Toluene | 110 | 70-90 | [1][2] |
| Intramolecular Diels-Alder | BHT (inhibitor) | Toluene | 180 | 60-80 | [3] |
| Nazarov Cyclization | SnCl4 | CH2Cl2 | 25 | 80-90 | [3] |
| Radical Bicyclization | Mn(dpm)3, PhSiH3, O2 | 1,2-DCE | 25 | 50-70 | [4] |
| Late-Stage C-H Oxidation | KMnO4, TBAF | CH2Cl2/H2O | 0 | 30-50 | [5] |
Visualizations
Caption: A simplified retrosynthetic analysis of this compound.
Caption: A generalized experimental workflow for a key synthetic sequence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Rediocide C interference with common assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Rediocide C with common laboratory assays. As a novel area of investigation, direct interference data for this compound is limited. The following guidance is based on the known mechanisms of similar natural product compounds and general principles of assay chemistry.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
This compound is a novel natural product isolate currently under investigation for its therapeutic potential. While specific research on this compound is emerging, it belongs to a class of compounds known to interact with cellular signaling pathways. For instance, the related compound, Rediocide A, has been shown to induce G-protein-coupled receptor (GPCR) desensitization through the activation of protein kinase C (PKC)[1]. It has also been investigated as a potential immune checkpoint inhibitor, enhancing natural killer (NK) cell activity against tumor cells[2][3][4]. It is plausible that this compound shares similar biological activities.
Cell Viability Assays
Q2: Can this compound interfere with tetrazolium-based cell viability assays like MTT, XTT, and MTS?
Yes, compounds with intrinsic reducing potential or that affect cellular metabolic activity can interfere with tetrazolium-based assays. These assays, including MTT, MTS, and XTT, rely on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product[5]. If this compound has antioxidant properties, it could directly reduce the tetrazolium salt, leading to a false-positive signal (increased viability). Conversely, if this compound inhibits specific metabolic pathways responsible for tetrazolium reduction without causing cell death, it could lead to a false-negative signal (decreased viability).
Q3: How might this compound affect resazurin-based viability assays?
Resazurin-based assays measure the reduction of blue, non-fluorescent resazurin (B115843) to pink, highly fluorescent resorufin (B1680543) by viable cells. Similar to tetrazolium assays, if this compound possesses reducing properties, it could directly reduce resazurin, causing a false-positive reading.
Protein Quantification Assays
Q4: Does this compound interfere with the Bicinchoninic Acid (BCA) protein assay?
Interference with the BCA assay is possible. The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by two molecules of BCA to produce a colored complex. Compounds that can reduce Cu²⁺ or chelate metal ions can interfere with this assay. If this compound has reducing capabilities, it could lead to an overestimation of protein concentration.
Q5: Is the Bradford protein assay susceptible to interference by this compound?
The Bradford assay is generally less susceptible to reducing agents than the BCA assay. However, it relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, particularly basic and aromatic amino acid residues. If this compound binds to the Coomassie dye or to proteins in a way that prevents dye binding, it could lead to an underestimation of protein concentration. The Bradford assay can also be sensitive to detergents.
Troubleshooting Guides
Identifying and Mitigating Assay Interference
If you suspect this compound is interfering with your assay, it is crucial to perform appropriate control experiments.
Control Experiment 1: Cell-Free Interference Test
This experiment will determine if this compound directly interacts with the assay reagents in the absence of cells.
Experimental Protocol:
-
Prepare a series of dilutions of this compound in your cell culture medium or assay buffer.
-
Add these dilutions to empty wells of a microplate.
-
Add the assay reagent (e.g., MTT, XTT, resazurin, BCA, or Bradford reagent) to the wells according to the manufacturer's protocol.
-
Incubate for the standard duration.
-
Measure the absorbance or fluorescence.
-
A significant signal in the absence of cells indicates direct interference.
Data Presentation: Hypothetical Cell-Free Interference Data
| This compound (µM) | Absorbance at 570 nm (MTT Assay) |
| 0 (Vehicle) | 0.05 |
| 1 | 0.10 |
| 10 | 0.25 |
| 100 | 0.50 |
Control Experiment 2: Fixed-Cell Control
This control helps to differentiate between a true biological effect and assay interference.
Experimental Protocol:
-
Seed cells in a microplate and allow them to adhere.
-
Kill the cells using a fixation method (e.g., methanol (B129727) or paraformaldehyde). Ensure the fixation method does not interfere with the assay.
-
Wash the fixed cells thoroughly to remove any residual fixative.
-
Add this compound at various concentrations to the fixed cells.
-
Perform the viability assay as per the manufacturer's instructions.
-
A signal that increases with the concentration of this compound in fixed cells suggests interference.
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for testing this compound assay interference.
References
- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
how to prepare Rediocide C stock solution with DMSO
This guide provides detailed protocols and troubleshooting advice for the preparation and handling of Rediocide C stock solutions using DMSO. It is intended for researchers, scientists, and professionals in the field of drug development.
This compound Properties and Storage
For easy reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 814.9 g/mol | [1] |
| CAS Number | 677277-98-4 | [1] |
| Recommended Solvent | DMSO | [2] |
| Powder Storage | Store at -20°C for long-term stability. | General recommendation |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [3] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 814.9 g/mol .[1]
-
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass can be calculated using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 814.9 g/mol * 1000 mg/g = 8.149 mg
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Tightly cap the vial and vortex the solution until the this compound powder is completely dissolved.
-
If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
-
Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Workflow for Preparing this compound Stock Solution
Caption: A step-by-step workflow for the preparation of a this compound stock solution in DMSO.
Troubleshooting Guide
Q1: The this compound powder is not dissolving completely in DMSO. What should I do?
A1: If you are having trouble dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase mixing: Continue to vortex the solution for a longer period.
-
Gentle warming: Warm the solution in a 37°C water bath for 10-15 minutes to aid dissolution.
-
Sonication: Brief sonication can help to break up any aggregates and enhance solubility.
-
Check DMSO quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of some compounds.
Q2: My this compound stock solution appears cloudy or has a precipitate after storage at -20°C. Is it still usable?
A2: Precipitation can sometimes occur in DMSO stock solutions when stored at low temperatures. This may be due to the concentration being close to the solubility limit at that temperature.
-
Re-dissolving: Before use, bring the vial to room temperature and vortex thoroughly to see if the precipitate re-dissolves. Gentle warming at 37°C can also be attempted.
-
Centrifugation: If the precipitate does not re-dissolve, you can centrifuge the vial and carefully pipette the supernatant for your experiment. However, be aware that the actual concentration of the solution may be lower than intended.
Q3: When I add my this compound DMSO stock solution to my aqueous cell culture medium, a precipitate forms. How can I prevent this?
A3: This is a common issue when diluting a compound from an organic solvent like DMSO into an aqueous solution, as the compound may have low aqueous solubility.
-
Lower the final concentration: The final concentration of this compound in your experiment may be too high. Try using a lower final concentration.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex gently, and then add this to the final volume.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, and ideally below 0.1%, to minimize toxicity to cells.
-
Pre-warmed media: Always add the stock solution to media that has been pre-warmed to 37°C, as solubility is often higher at this temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for a this compound stock solution in DMSO?
A1: While the optimal concentration may depend on your specific experimental needs, a stock solution of 10 mM is a common starting point. Some suppliers offer this compound pre-dissolved in DMSO at this concentration.
Q2: How should I store my this compound stock solution for long-term use?
A2: For long-term storage, it is best to aliquot your stock solution into single-use vials and store them at -20°C or -80°C. This will help to prevent degradation that can be caused by repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always good practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I prepare a stock solution of this compound in water or PBS?
A4: this compound is a diterpenoid and is likely to have low solubility in aqueous solutions. DMSO is the recommended solvent for preparing stock solutions. While a highly diluted working solution in an aqueous buffer is used for experiments, a concentrated stock in water or PBS is generally not feasible.
References
minimizing cytotoxicity of Rediocide C in control cells
A Note on Terminology: This technical support guide addresses "Rediocide-A," as the available scientific literature predominantly refers to this compound. It is presumed that "Rediocide C" is a related compound or a typographical error. The principles and protocols outlined here are based on general best practices for in vitro compound testing and specific data available for Rediocide-A.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Rediocide-A?
A1: Rediocide-A is a natural product that has been identified as a promising agent in cancer immunotherapy.[1][2] Its primary mechanism of action involves overcoming the immuno-resistance of cancer cells to Natural Killer (NK) cells.[1][2] It achieves this by down-regulating the expression of CD155 on tumor cells, which is a key component of the TIGIT/CD155 signaling pathway that inhibits NK cell activity.[1][3]
Q2: I am observing significant cytotoxicity in my control cell line when using Rediocide-A. What is a recommended starting concentration to minimize this?
A2: The optimal concentration of Rediocide-A is highly dependent on the specific cell line. Published studies on non-small cell lung cancer (NSCLC) cell lines (A549 and H1299) have used concentrations of 10 nM and 100 nM for 24 hours.[1][3] While these studies showed an effect on tumor cell viability, the viability of NK cells was not affected, suggesting a therapeutic window.[2] For a new control cell line, it is crucial to perform a dose-response experiment to determine the non-toxic concentration range. A suggested starting range for a dose-response experiment could be from 1 nM to 10 µM.[4][5]
Q3: What are the essential controls to include in my experiments to properly assess Rediocide-A cytotoxicity?
A3: To accurately assess cytotoxicity, the following controls are essential:
-
Vehicle Control: This is crucial for accounting for any effects of the solvent (e.g., DMSO) used to dissolve the Rediocide-A. The final concentration of the solvent should typically not exceed 0.1%.[6][7]
-
Untreated Control: This group of cells does not receive any treatment and serves as a baseline for normal cell health and proliferation.[4]
-
Positive Control: A compound known to induce cytotoxicity in your cell line can help validate the assay's performance.[8]
Q4: How long should I incubate my control cells with Rediocide-A?
A4: Incubation time is a critical factor that can influence cytotoxicity.[9][10] Studies with Rediocide-A on cancer cell lines have used a 24-hour incubation period.[1][3] However, the optimal time can vary between cell lines. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) in conjunction with a dose-response study to identify the ideal experimental window where the desired effect is observed in target cells with minimal toxicity in control cells.[4][5]
Troubleshooting Guides
Problem 1: High Cytotoxicity in Control Cells at Expected Therapeutic Concentrations
| Potential Cause | Troubleshooting Steps |
| High Sensitivity of the Control Cell Line | Certain cell lines may be inherently more sensitive to Rediocide-A.[6] Solution: Perform a dose-response experiment with a wide range of concentrations to determine the IC20 (the concentration that inhibits viability by 20%), which can be considered a non-toxic concentration for your control cells.[6] Consider using a different, less sensitive control cell line if possible. |
| Off-Target Effects | At higher concentrations, compounds can have off-target effects that lead to cytotoxicity.[6] Solution: Lower the concentration of Rediocide-A to the lowest effective dose for your target cells.[7] If possible, use an alternative compound with a similar mechanism but a different selectivity profile for comparison.[6] |
| Solvent Toxicity | The solvent used to dissolve Rediocide-A, such as DMSO, can be toxic to cells at higher concentrations.[7] Solution: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1%).[6][7] Always include a vehicle-only control to assess solvent toxicity.[7] |
| Suboptimal Cell Culture Conditions | Factors like mycoplasma contamination, high cell passage number, or nutrient depletion can sensitize cells to drug treatment.[6] Solution: Maintain proper aseptic cell culture techniques, use low-passage cells for experiments, and ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[7][11] |
Problem 2: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Health and Density | Differences in cell seeding density or the health of the cells at the start of the experiment can lead to variable results.[5] Solution: Standardize your cell seeding density and ensure that cells are consistently in the logarithmic growth phase before adding the compound.[7][11] |
| Degradation of Rediocide-A | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.[11] Solution: Prepare fresh dilutions of Rediocide-A from a frozen stock for each experiment.[11] Store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C.[11] |
| Assay Interference | Rediocide-A may interfere with the reagents of certain cytotoxicity assays, such as those based on formazan (B1609692) dyes (e.g., MTT).[7] Solution: Use an orthogonal method to confirm your viability results. For example, if you are using an MTT assay, you could validate the results with a membrane integrity assay like LDH release or a dye-based method that distinguishes live from dead cells.[7][8] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Study to Determine the Therapeutic Window
This protocol is designed to identify the optimal concentration and incubation time of Rediocide-A that produces the desired effect on target cells while minimizing cytotoxicity in control cells.
Materials:
-
96-well cell culture plates
-
Your control and target cell lines
-
Complete cell culture medium
-
Rediocide-A stock solution (e.g., in DMSO)
-
A cytotoxicity assay kit (e.g., WST-1, MTT, or a live/dead cell stain)[4][6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your control and target cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[4]
-
Compound Preparation: Prepare serial dilutions of Rediocide-A in complete culture medium. A suggested starting range is from 1 nM to 10 µM.[4][5] Also, prepare a vehicle control with the same final concentration of DMSO as the highest Rediocide-A concentration.[11]
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the Rediocide-A dilutions or the vehicle control medium.[4]
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[4]
-
Cytotoxicity Assessment: At the end of each incubation period, assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.[6] For example, if using a WST-1 assay, add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours before measuring absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[6] Plot the cell viability against the log of the Rediocide-A concentration for each time point to generate dose-response curves for both your control and target cell lines.[6] This will allow you to determine the therapeutic window.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening of Rediocide-A
| Cell Type | Starting Concentration Range | Incubation Time | Reference |
| Cancer Cell Lines (e.g., A549, H1299) | 10 nM - 100 nM | 24 hours | [1][3] |
| New/Control Cell Lines | 1 nM - 10 µM | 24, 48, 72 hours | [4][5] |
Table 2: Troubleshooting Summary for Unexpected Cytotoxicity
| Issue | Potential Cause | Recommended Action |
| High Control Cell Death | Cell line sensitivity | Determine IC20 from a dose-response curve.[6] |
| Off-target effects | Lower the concentration of Rediocide-A.[7] | |
| Solvent toxicity | Ensure final DMSO concentration is ≤ 0.1%.[6][7] | |
| Inconsistent Results | Variable cell density | Standardize cell seeding protocols.[7][11] |
| Compound degradation | Prepare fresh dilutions for each experiment.[11] | |
| Assay interference | Validate with an orthogonal cytotoxicity assay.[7] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Rediocide A and Rediocide C: A Comparative Analysis in the Context of Cancer Immunotherapy
A detailed comparison of Rediocide A and Rediocide C reveals a significant disparity in the available research concerning their roles in cancer immunotherapy. While Rediocide A has emerged as a promising natural product with a well-defined immunotherapeutic mechanism, this compound remains largely unexplored in this domain. This guide provides a comprehensive overview of the current scientific knowledge on both compounds, highlighting the extensive experimental data supporting the immunomodulatory function of Rediocide A and the existing data on the biological activities of this compound.
Overview and Key Differences
Rediocide A and this compound are both daphnane (B1241135) diterpenoids isolated from the plant Trigonostemon reidioides. Despite their shared origin, the scientific focus on their potential therapeutic applications has been vastly different. Rediocide A has been identified as an immune checkpoint inhibitor that enhances the tumor-killing capacity of Natural Killer (NK) cells. In contrast, research on this compound has primarily centered on its general cytotoxic effects against various cancer cell lines and its antimycobacterial properties, with no specific studies on its role in cancer immunotherapy.
Performance in Cancer Immunotherapy
Rediocide A: An Immune Checkpoint Inhibitor
Rediocide A functions as a potent enhancer of NK cell-mediated cytotoxicity against cancer cells.[1][2][3] Its mechanism of action involves the downregulation of the immune checkpoint protein CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[1][2] CD155 interacts with the TIGIT receptor on NK cells, delivering an inhibitory signal that suppresses their anti-tumor activity. By reducing CD155 expression, Rediocide A effectively blocks this inhibitory signal, thereby "releasing the brakes" on NK cells and augmenting their ability to recognize and eliminate cancer cells.
This compound: Unexplored Immunotherapeutic Potential
Currently, there is no published scientific literature detailing the effects of this compound on the immune system or its potential application in cancer immunotherapy. While it has demonstrated cytotoxicity against some cancer cell lines, the mechanism behind this activity has not been elucidated, and it is unknown whether it involves immunomodulatory effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for Rediocide A and this compound.
| Parameter | Rediocide A | This compound |
| Mechanism in Immunotherapy | Downregulates CD155 on tumor cells to enhance NK cell cytotoxicity | Not Available |
| Effect on NK Cell-Mediated Lysis of A549 Lung Cancer Cells | 3.58-fold increase at 100 nM | Not Available |
| Effect on NK Cell-Mediated Lysis of H1299 Lung Cancer Cells | 1.26-fold increase at 100 nM | Not Available |
| Increase in Granzyme B Levels in NK cells co-cultured with A549 cells | 48.01% increase at 100 nM | Not Available |
| Increase in Granzyme B Levels in NK cells co-cultured with H1299 cells | 53.26% increase at 100 nM | Not Available |
| Increase in IFN-γ Production in NK cells co-cultured with A549 cells | 3.23-fold increase at 100 nM | Not Available |
| Increase in IFN-γ Production in NK cells co-cultured with H1299 cells | 6.77-fold increase at 100 nM | Not Available |
| Downregulation of CD155 Expression on A549 cells | 14.41% decrease | Not Available |
| Downregulation of CD155 Expression on H1299 cells | 11.66% decrease | Not Available |
| General Cytotoxicity | Yes, against various cancer cell lines | Yes, against various cancer cell lines |
| Antimycobacterial Activity (MIC) | Not a primary focus of cited studies | 3.84 µM against Mycobacterium tuberculosis |
Signaling Pathways and Experimental Workflows
Rediocide A Signaling Pathway
The mechanism of action of Rediocide A in enhancing NK cell activity is centered on the TIGIT/CD155 immune checkpoint axis. The following diagram illustrates this pathway.
Caption: Rediocide A downregulates CD155 on tumor cells, preventing TIGIT-mediated inhibition of NK cells.
Experimental Workflow for Assessing Rediocide A Activity
The following diagram outlines a typical experimental workflow to evaluate the immunomodulatory effects of Rediocide A.
Caption: Workflow for evaluating Rediocide A's effect on NK cell activity against cancer cells.
Experimental Protocols
Cell Culture and Reagents
Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, and Natural Killer cells (NK-92) are utilized. Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. NK-92 cells are cultured in a specialized medium (e.g., Alpha Minimum Essential Medium) with 12.5% FBS, 12.5% horse serum, and IL-2. Rediocide A is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
Cytotoxicity Assay
NK cell-mediated cytotoxicity is assessed using methods like the biophotonic cytotoxicity assay or impedance-based assays. For the biophotonic assay, target cancer cells are engineered to express luciferase. The co-culture of NK cells and target cells is treated with Rediocide A or a vehicle control. After incubation, a luciferase substrate is added, and the luminescence, which is proportional to the number of viable cancer cells, is measured. A decrease in luminescence indicates increased cytotoxicity.
Flow Cytometry for Granzyme B and CD155
To measure intracellular Granzyme B in NK cells, the co-culture is stained with antibodies against NK cell surface markers (e.g., CD56) and, after fixation and permeabilization, with a fluorescently labeled antibody against Granzyme B. For CD155 expression, tumor cells are stained with a fluorescently labeled anti-CD155 antibody. The fluorescence intensity is then quantified using a flow cytometer.
ELISA for IFN-γ
The concentration of Interferon-gamma (IFN-γ) in the supernatant of the co-culture is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Conclusion
The available scientific evidence strongly supports the role of Rediocide A as a novel cancer immunotherapy agent that enhances NK cell function through the downregulation of the CD155 immune checkpoint. The detailed experimental data and established protocols provide a solid foundation for its further development. In stark contrast, this compound, while demonstrating some general cytotoxic and antimycobacterial properties, has not been investigated for its immunomodulatory capabilities. This significant research gap precludes a direct comparison of the two compounds in the context of cancer immunotherapy. Future studies are warranted to explore whether this compound possesses any immunomodulatory properties, which would be essential to determine its potential as a cancer immunotherapy candidate. For researchers, scientists, and drug development professionals, Rediocide A represents a compelling lead compound for targeting the TIGIT/CD155 axis, while this compound remains an open area for discovery in the field of immuno-oncology.
References
A Comparative Analysis of Rediocide A and Other Diterpenoids on Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Rediocide A, a daphnane (B1241135) diterpenoid, with other notable diterpenoids in the context of cancer therapy. The focus is on their ability to modulate the immune system, specifically Natural Killer (NK) cell-mediated cytotoxicity, a critical mechanism in tumor surveillance and elimination. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and visualizes the underlying signaling pathways.
Introduction to Diterpenoids in Oncology
Diterpenoids are a class of natural compounds that have garnered significant interest in oncology research due to their diverse and potent anti-cancer activities.[1] These activities range from direct cytotoxicity to the modulation of complex signaling pathways within cancer cells and the tumor microenvironment.[1][2] This guide will delve into the immunomodulatory effects of Rediocide A and compare its performance with two other well-studied diterpenoids, Oridonin and Triptolide, to provide a clearer perspective on their potential as therapeutic agents.
Rediocide A: An Immune Checkpoint Modulator
Recent studies have identified Rediocide A as a promising agent that enhances the anti-tumor activity of Natural Killer (NK) cells.[3] Unlike traditional cytotoxic agents, Rediocide A functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling axis.[3] The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor expressed on NK cells and T cells. Its ligand, CD155 (also known as the poliovirus receptor), is often overexpressed on tumor cells. The binding of TIGIT to CD155 transmits an inhibitory signal that suppresses the cytotoxic function of NK cells, allowing cancer cells to evade immune destruction. Rediocide A has been shown to overcome this immune resistance by down-regulating the expression of CD155 on cancer cells, thereby enhancing NK cell-mediated lysis.
Comparative Efficacy of Diterpenoids on NK Cell-Mediated Cytotoxicity
The following table summarizes the quantitative data on the efficacy of Rediocide A and Oridonin in enhancing NK cell activity. Triptolide is also included to provide a contrasting example of a diterpenoid that suppresses NK cell function.
| Diterpenoid | Cancer Cell Line | Key Efficacy Metrics | Reference |
| Rediocide A | A549 (NSCLC) | - 3.58-fold increase in NK cell-mediated lysis- 48.01% increase in Granzyme B level- 3.23-fold increase in IFN-γ level- 14.41% down-regulation of CD155 | |
| H1299 (NSCLC) | - 1.26-fold increase in NK cell-mediated lysis- 53.26% increase in Granzyme B level- 6.77-fold increase in IFN-γ level- 11.66% down-regulation of CD155 | ||
| Oridonin | A549 (NSCLC) | - Enhanced cytotoxic effects of NK-92MI cells- Upregulation of CD107a and IFN-γ- Upregulation of activating receptors on NK cells and their ligand MICA/B | |
| THP1 (Leukemia) | - Significantly up-regulated killing efficiency at effector-target ratios of 1:1, 5:1, and 10:1- Increased expression of MICB, ULBP1, and ULBP2 ligands- Significantly increased release of IFN-γ and TNF-β | ||
| Triptolide | K562 (Leukemia) | - Suppressive effects on human NK cell activity and effector functions- Down-regulation of NK-activating receptors (CD54, CD69)- Dose-dependent decrease in IFN-γ secretion- Inhibition of surface expression of CD107a |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways modulated by Rediocide A and Oridonin, providing insight into their distinct mechanisms of action.
References
- 1. An impedance-based cytotoxicity assay for real-time and label-free assessment of T-cell-mediated killing of adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of level of NKG2D ligands between normal and tumor tissue using multiplex RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Rediocide-A: A Novel Modulator of CD155 Expression in Cancer Immunotherapy
For Immediate Release
[City, State] – [Date] – A new comprehensive guide published today details the effects of Rediocide-A, a natural product, on the expression of the immune checkpoint protein CD155. This guide, designed for researchers, scientists, and drug development professionals, provides a thorough comparison of Rediocide-A with other potential therapeutic agents, supported by experimental data, to validate its potential in cancer immunotherapy.
CD155, also known as the Poliovirus Receptor (PVR), is a glycoprotein (B1211001) that is often overexpressed on the surface of various cancer cells. It plays a crucial role in tumor immune evasion by interacting with immune cell receptors such as TIGIT and CD226 (DNAM-1), thereby suppressing the anti-tumor activity of Natural Killer (NK) cells and T cells.[1][2] The modulation of CD155 expression on tumor cells, therefore, represents a promising strategy to enhance anti-tumor immunity.
This comparative guide focuses on Rediocide-A, a natural compound that has demonstrated the ability to downregulate CD155 expression on cancer cells. The guide also presents available data on other small molecules that have been investigated for similar effects, providing a valuable resource for the scientific community.
Comparative Analysis of CD155 Downregulation
The central feature of this guide is a quantitative comparison of Rediocide-A's effect on CD155 expression with other compounds.
| Compound | Cell Line(s) | Concentration | % CD155 Downregulation (Protein Level) | Reference(s) |
| Rediocide-A | A549 (NSCLC) | 100 nM | 14.41% | [1][2][3] |
| H1299 (NSCLC) | 100 nM | 11.66% | [1][2][3] | |
| Venetoclax | CLL Cells | 0.5 nM | Downregulation of mRNA expression observed (protein % not specified) | [4] |
| Acetate | HCT116 (Colorectal) | Not specified | Decreased protein expression observed (protein % not specified) | [5] |
NSCLC: Non-Small Cell Lung Cancer; CLL: Chronic Lymphocytic Leukemia
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this guide provides detailed experimental methodologies.
Rediocide-A Treatment and CD155 Expression Analysis
1. Cell Culture and Treatment: Human non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, are cultured in appropriate media. For experimental purposes, cells are treated with Rediocide-A at a concentration of 100 nM for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.[1][2]
2. Flow Cytometry for CD155 Surface Expression: Following treatment, cells are harvested and stained with a fluorochrome-conjugated antibody specific for human CD155. Isotype-matched control antibodies are used to determine background fluorescence. The stained cells are then analyzed using a flow cytometer to quantify the percentage of cells expressing CD155 and the mean fluorescence intensity, which is indicative of the protein expression level.[1][2]
3. Western Blot for Total CD155 Expression: To assess the total cellular levels of CD155 protein, whole-cell lysates are prepared from treated and control cells. The protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with a primary antibody against CD155, followed by a secondary antibody conjugated to a detection enzyme. The resulting bands are visualized and quantified, with a loading control (e.g., GAPDH or β-actin) used for normalization.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Conclusion
The compiled data and experimental protocols underscore the potential of Rediocide-A as a modulator of CD155 expression. By downregulating this key immune checkpoint, Rediocide-A may help to restore the anti-tumor functions of NK and T cells. While other small molecules have shown promise in modulating CD155, the quantitative data for Rediocide-A provides a solid foundation for further preclinical and clinical investigation. This guide serves as a critical resource for researchers aiming to develop novel cancer immunotherapies targeting the CD155 pathway.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression Modulation of Immune Inhibitory Molecules by Small Molecule Inhibitor Drugs in Leukemic Cells of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetate decreases PVR/CD155 expression via PI3K/AKT pathway in cancer cells [bmbreports.org]
A Comparative Analysis of Rediocide A and Other Natural Immune Checkpoint Inhibitors
In the rapidly evolving field of cancer immunotherapy, natural compounds are emerging as a promising frontier for the development of novel immune checkpoint inhibitors. This guide provides a detailed comparison of Rediocide A with other notable natural compounds that have demonstrated activity against key immune checkpoint pathways. The focus is on their mechanisms of action, supporting experimental data, and the methodologies employed in their evaluation. This objective analysis is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of naturally derived immunomodulatory agents.
Introduction to Natural Immune Checkpoint Inhibitors
Immune checkpoints are critical regulatory pathways in the immune system that maintain self-tolerance and modulate the duration and amplitude of immune responses. However, cancer cells can exploit these pathways to evade immune surveillance. Immune checkpoint inhibitors (ICIs) are designed to block these pathways, thereby restoring the immune system's ability to recognize and eliminate cancer cells. While monoclonal antibodies have been the mainstay of ICI therapy, there is a growing interest in small molecules and natural products that can modulate these pathways, potentially offering advantages in terms of oral bioavailability, cost-effectiveness, and reduced immunogenicity.[1]
This guide focuses on Rediocide A, a natural product that targets the TIGIT/CD155 pathway, and compares its activity with other natural compounds that predominantly inhibit the PD-1/PD-L1 axis, another critical immune checkpoint pathway.
Rediocide A: A Natural Inhibitor of the TIGIT/CD155 Axis
Rediocide A, a diterpenoid isolated from Trigonostemon reidioides, has been identified as a potent natural immune checkpoint inhibitor.[2] Its primary mechanism of action involves the downregulation of CD155 (also known as the poliovirus receptor) on the surface of cancer cells.[2][3] CD155 is a ligand for the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on Natural Killer (NK) cells and T cells. By binding to TIGIT, CD155 suppresses the cytotoxic activity of these immune cells. Rediocide A, by reducing CD155 expression, effectively disrupts this inhibitory signal, thereby unleashing the anti-tumor activity of NK cells.[2][3]
Signaling Pathway of Rediocide A
The following diagram illustrates the proposed mechanism of action for Rediocide A in overcoming tumor immuno-resistance.
Other Natural Immune Checkpoint Inhibitors: Targeting the PD-1/PD-L1 Axis
Several other natural compounds have been shown to modulate the immune system, primarily by targeting the Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) pathway. PD-L1, expressed on the surface of many cancer cells, binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and inactivation. The following compounds inhibit this interaction, often by downregulating PD-L1 expression on tumor cells through various signaling pathways.
-
Gallic Acid: A phenolic compound found in various plants, gallic acid has been shown to reduce PD-L1 expression in non-small-cell lung cancer (NSCLC) cells.[4][5][6] It is believed to act by inhibiting the PI3K/AKT signaling pathway.[4]
-
Silibinin (B1684548): A flavonoid derived from milk thistle, silibinin has been found to suppress PD-L1 expression in NSCLC and nasopharyngeal carcinoma cells.[7][8][9][10] Its mechanism involves the inhibition of the STAT5 and HIF-1α transcription factors.[9][10]
-
Lycopene (B16060): A carotenoid found in tomatoes and other red fruits, lycopene has been demonstrated to diminish IFN-γ-induced PD-L1 expression in lung cancer cells by repressing the phosphorylation of AKT.[11][12]
-
Myricetin: This flavonoid, present in many fruits and vegetables, inhibits IFN-γ-induced PD-L1 and IDO1 (another immune checkpoint) expression in lung cancer cells by targeting the JAK-STAT-IRF1 signaling axis.[13]
-
Nobiletin (B1679382): A flavonoid from citrus peels, nobiletin downregulates PD-L1 expression in NSCLC cells by suppressing the EGFR/JAK2/STAT3 signaling pathway.[14][15][16]
-
Apigenin (B1666066) and Luteolin: These flavonoids, found in various fruits and vegetables, suppress IFN-γ-induced PD-L1 expression in KRAS-mutant lung cancer cells by inhibiting the phosphorylation of STAT3.[1][17]
Common Signaling Pathway for PD-L1 Inhibitors
The diagram below illustrates a generalized signaling pathway through which many natural compounds inhibit PD-L1 expression.
Comparative Analysis of Experimental Data
The following tables summarize the quantitative data from key experiments evaluating the efficacy of Rediocide A and other natural immune checkpoint inhibitors.
Table 1: Efficacy of Rediocide A on NK Cell-Mediated Cytotoxicity
| Parameter | Cell Line | Concentration | Result | Reference |
| NK Cell-Mediated Lysis | A549 | 100 nM | 3.58-fold increase (from 21.86% to 78.27%) | [2][3] |
| H1299 | 100 nM | 1.26-fold increase (from 59.18% to 74.78%) | [2][3] | |
| Granzyme B Level | A549 | 100 nM | 48.01% increase | [2][3] |
| H1299 | 100 nM | 53.26% increase | [2][3] | |
| IFN-γ Production | A549 | 100 nM | 3.23-fold increase | [2][3] |
| H1299 | 100 nM | 6.77-fold increase | [2][3] | |
| CD155 Expression | A549 | 100 nM | 14.41% decrease | [2][3] |
| H1299 | 100 nM | 11.66% decrease | [2][3] |
Table 2: Efficacy of Other Natural Immune Checkpoint Inhibitors on PD-L1 Expression
| Compound | Cell Line | Concentration | Effect on PD-L1 Expression | Reference |
| Gallic Acid | A549, H292 | 100 µM | Significant decrease in protein and mRNA levels | [4][5][6] |
| Silibinin | A549, H292, H460 | 100 µM | Significant downregulation | [7][9] |
| Lycopene | LLC | 40 mg/kg (in vivo) | Diminished IFN-γ-induced PD-L1 expression | [11][12] |
| Myricetin | A549, H1299 | 20 µM | Inhibition of IFN-γ-induced PD-L1 expression | [13] |
| Nobiletin | A549, H292, H460 | 200 µM | Significant downregulation | [14][15][16] |
| Apigenin | H358 | 30 µM | Downregulation of IFN-γ-induced PD-L1 expression | [1][17] |
| Luteolin | H358 | 30 µM | Downregulation of IFN-γ-induced PD-L1 expression | [1][17] |
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the detailed protocols for the key experiments cited in this guide.
Rediocide A Experimental Protocols
1. Cell Lines and Culture:
-
Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299 were used as target cells.
-
NK cells were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Cytotoxicity Assays:
-
Biophotonic Cytotoxicity Assay: Luciferase-expressing A549 or H1299 cells were co-cultured with NK cells at various effector-to-target (E:T) ratios in the presence of Rediocide A (10 or 100 nM) for 24 hours. The luminescence, which is proportional to the number of viable tumor cells, was measured after adding luciferin (B1168401) substrate.[3]
-
Impedance-Based Cytotoxicity Assay: The xCELLigence system was used to continuously monitor the impedance of adherent tumor cells. A decrease in impedance indicates cell death. Tumor cells were seeded in E-plates, and after adherence, NK cells and Rediocide A were added.[3]
3. Flow Cytometry for CD155 Expression:
-
A549 and H1299 cells were treated with Rediocide A (10 or 100 nM) for 24 hours.
-
Cells were then stained with a fluorescently labeled anti-CD155 antibody.
-
The expression of CD155 was analyzed using a flow cytometer.[3]
4. Granzyme B and IFN-γ Measurement:
-
Granzyme B Level: NK cells were co-cultured with tumor cells in the presence of Rediocide A. The level of granzyme B within the tumor cells, delivered by NK cells, was measured by flow cytometry after intracellular staining.[3]
-
IFN-γ Production: The concentration of IFN-γ in the supernatant of the co-culture was quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2][3]
General Protocols for Other Natural PD-L1 Inhibitors
1. Western Blotting for PD-L1 Protein Expression:
-
Cancer cells were treated with the respective natural compound for a specified duration (e.g., 24-48 hours).
-
Total protein was extracted, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against PD-L1 and a loading control (e.g., β-actin or GAPDH).
-
The bands were visualized using a chemiluminescence detection system.[16]
2. Quantitative Real-Time PCR (qPCR) for PD-L1 mRNA Expression:
-
Total RNA was extracted from treated and untreated cancer cells.
-
cDNA was synthesized from the RNA using reverse transcriptase.
-
qPCR was performed using primers specific for the PD-L1 gene (CD274) and a housekeeping gene (e.g., GAPDH).
-
The relative expression of PD-L1 mRNA was calculated using the ΔΔCt method.[16]
3. Analysis of Signaling Pathways:
-
To investigate the mechanism of action, the expression and phosphorylation status of key signaling proteins (e.g., EGFR, AKT, STAT3) were analyzed by Western blotting using phospho-specific antibodies.
-
The involvement of specific pathways can be further confirmed using small molecule inhibitors or siRNA-mediated gene silencing.[14][15]
Experimental Workflow Diagram
Conclusion
Rediocide A stands out as a unique natural immune checkpoint inhibitor by targeting the TIGIT/CD155 axis, thereby enhancing the cytotoxic function of NK cells. This mechanism is distinct from that of many other identified natural compounds, which primarily focus on inhibiting the PD-1/PD-L1 pathway. The provided quantitative data for Rediocide A demonstrates its potent immunomodulatory effects in vitro.
The other natural compounds, including gallic acid, silibinin, lycopene, myricetin, nobiletin, apigenin, and luteolin, also show significant promise in cancer immunotherapy through their ability to downregulate PD-L1 expression. Their diverse mechanisms of action, often involving key oncogenic signaling pathways, highlight the multifaceted potential of natural products in oncology.
For researchers and drug development professionals, this comparative guide underscores the importance of exploring diverse natural sources for novel immunomodulatory agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds, both as monotherapies and in combination with existing cancer treatments. The detailed experimental protocols provided herein should facilitate the validation and extension of these important findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Inhibitory Mechanisms of Tumor PD-L1 Expression by Natural Bioactive Gallic Acid in Non-Small-Cell Lung Cancer (NSCLC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silibinin Regulates Tumor Progression and Tumorsphere Formation by Suppressing PD-L1 Expression in Non-Small Cell Lung Cancer (NSCLC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silibinin Regulates Tumor Progression and Tumorsphere Formation by Suppressing PD-L1 Expression in Non-Small Cell Lung Cancer (NSCLC) Cells | MDPI [mdpi.com]
- 10. Silibinin down-regulates PD-L1 expression in nasopharyngeal carcinoma by interfering with tumor cell glycolytic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lycopene improves the efficiency of anti-PD-1 therapy via activating IFN signaling of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lycopene improves the efficiency of anti-PD-1 therapy via activating IFN signaling of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myricetin inhibits interferon-γ-induced PD-L1 and IDO1 expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic Insights of Anti-Immune Evasion by Nobiletin through Regulating miR-197/STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer (NSCLC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Luteolin and its derivative apigenin suppress the inducible PD-L1 expression to improve anti-tumor immunity in KRAS-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Rediocide Compounds' Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Rediocide compounds, with a primary focus on Rediocide A due to the current availability of experimental data. This document summarizes key findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Rediocide Compounds
Rediocide compounds belong to the daphnane-type diterpenoids, a class of natural products known for a wide range of biological activities, including anti-HIV, anti-cancer, anti-leukemic, neurotrophic, pesticidal, and cytotoxic effects.[1][2][3][4] These compounds are primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1] Rediocide A, isolated from the roots of Trigonostemon reidioides, is the most extensively studied compound in this series and has demonstrated significant potential as both an insecticide and an anti-cancer agent.
Bioactivity of Rediocide A
Rediocide A has been shown to exhibit potent bioactivity in two key areas: as an insecticide through the induction of G-protein-coupled receptor (GPCR) desensitization and as an anti-cancer agent by overcoming tumor immuno-resistance to Natural Killer (NK) cells.
Anti-Cancer Activity: Overcoming Immuno-resistance
Rediocide A has emerged as a promising agent in cancer immunotherapy by targeting the CD155 immune checkpoint. It enhances the tumor-killing activity of NK cells, a critical component of the innate immune system.
-
Enhanced NK Cell-Mediated Cytotoxicity: Rediocide A significantly increases the ability of NK cells to lyse non-small cell lung cancer (NSCLC) cells.
-
Increased Granzyme B and IFN-γ Secretion: Treatment with Rediocide A leads to higher levels of Granzyme B and Interferon-gamma (IFN-γ), key molecules in NK cell-mediated apoptosis of target cells.
-
Downregulation of CD155: Rediocide A reduces the expression of CD155 on tumor cells, a ligand for the inhibitory receptor TIGIT on NK cells, thereby blocking an immune-suppressive signal.
The proposed signaling pathway for the anti-tumor activity of Rediocide A is illustrated below:
Quantitative Bioactivity Data of Rediocide A
The following table summarizes the key quantitative data on the anti-cancer bioactivity of Rediocide A from a study on NSCLC cell lines.
| Parameter | Cell Line | Concentration of Rediocide A | Result | Fold Change/Percentage |
| NK Cell-Mediated Lysis | A549 | 100 nM | Increased from 21.86% to 78.27% | 3.58-fold increase |
| H1299 | 100 nM | Increased from 59.18% to 74.78% | 1.26-fold increase | |
| Granzyme B Level | A549 | 100 nM | Increased | 48.01% increase |
| H1299 | 100 nM | Increased | 53.26% increase | |
| IFN-γ Level | A549 | 100 nM | Increased | 3.23-fold increase |
| H1299 | 100 nM | Increased | 6.77-fold increase | |
| CD155 Expression | A549 | 100 nM | Decreased | 14.41% decrease |
| H1299 | 100 nM | Decreased | 11.66% decrease |
Comparative Bioactivity with Other Compounds from Trigonostemon reidioides
Trigonoreidon B
A major diterpenoid isolated from T. reidioides, Trigonoreidon B, has demonstrated anti-inflammatory effects. It was shown to suppress PI3K/Akt activation and inflammatory induction in LPS-activated macrophages. In an in vivo model, it protected against D-GalN/LPS-induced liver injury by suppressing TNF-α elevation and hepatocyte apoptosis.
Ethanolic Extract of T. reidioides
The crude ethanolic extract of T. reidioides roots has been evaluated for its cytotoxic and genotoxic potential on human intestinal epithelial Caco-2 cells. The study found that the extract's effects were concentration-dependent, with lower concentrations increasing cell survival and higher concentrations inducing apoptosis and DNA damage. The IC50 value for cytotoxicity after 24 hours of exposure was approximately 0.2 mg/mL.
The following table provides a qualitative comparison of the bioactivities of Rediocide A, Trigonoreidon B, and the crude extract of T. reidioides.
| Compound/Extract | Primary Bioactivity | Mechanism of Action |
| Rediocide A | Anti-cancer | Enhances NK cell-mediated cytotoxicity by downregulating CD155. |
| Trigonoreidon B | Anti-inflammatory | Suppresses PI3K/Akt activation and inflammatory mediators. |
| Ethanolic Extract | Cytotoxic/Genotoxic | Induces apoptosis and DNA damage at high concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the analysis of Rediocide A's bioactivity.
NK Cell-Mediated Cytotoxicity Assay
The following workflow outlines a typical biophotonic cytotoxicity assay used to measure NK cell-mediated lysis of tumor cells.
Materials and Methods: NK cells were co-cultured with A549 or H1299 cells. The co-cultures were then treated with either 10 or 100 nM of Rediocide A for 24 hours. A vehicle control of 0.1% dimethyl sulphoxide (DMSO) was used. NK cell-mediated cytotoxicity was determined using a biophotonic cytotoxicity and impedance assay.
Flow Cytometry for Granzyme B and CD155
Materials and Methods: To measure Granzyme B levels and CD155 expression, flow cytometry was employed. For Granzyme B, pre-treated A549 or H1299 cells were co-cultured with NK cells. For CD155 profiling, A549 and H1299 cells were treated with Rediocide A and then analyzed.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
Materials and Methods: The production of IFN-γ was assessed by ELISA. NK cells were co-incubated with A549 or H1299 tumor cells in the presence or absence of Rediocide A. The supernatant was then collected to measure the concentration of IFN-γ.
Conclusion
The available evidence strongly supports the potential of Rediocide A as a novel immunotherapeutic agent for cancer. Its ability to enhance NK cell activity against tumor cells by targeting the CD155-TIGIT axis is a significant finding. While data on other Rediocide compounds remains limited, the diverse bioactivities observed in compounds from Trigonostemon reidioides highlight the potential of this plant as a source of novel drug leads. Further research is warranted to explore the bioactivity of other Rediocide compounds and to conduct direct comparative studies to identify the most potent candidates for further development.
References
- 1. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [mdpi.com]
Rediocide-A: A Comparative Guide on its Activity in Different Cancer Cell Lines
Note: Initial searches for "Rediocide C" did not yield specific results. The available scientific literature predominantly refers to "Rediocide-A," a natural product investigated for its anti-cancer properties. This guide will focus on the experimental data available for Rediocide-A, assuming "this compound" to be a likely typographical error.
Executive Summary
Rediocide-A is a promising natural compound that has demonstrated potential in cancer therapy. Its primary mechanism of action is not direct cytotoxicity to cancer cells but rather the enhancement of the body's own immune system to target and eliminate tumors. Specifically, Rediocide-A has been shown to overcome tumor immuno-resistance to Natural Killer (NK) cells by down-regulating the expression of CD155 on the surface of cancer cells.[1][2] This guide provides a comparative analysis of Rediocide-A's effects on different cancer cell lines based on available research, details the experimental protocols used to assess its activity, and illustrates its mechanism of action and experimental workflows.
Data Presentation: Comparative Effects of Rediocide-A on Cancer Cell Lines
Direct cytotoxic IC50 values for Rediocide-A are not the primary measure of its efficacy due to its immunomodulatory mechanism. Instead, its effectiveness is demonstrated by its ability to increase the susceptibility of cancer cells to immune-mediated killing. The following table summarizes the observed effects of Rediocide-A on two non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.
| Cell Line | Cancer Type | Effect of Rediocide-A Treatment (100 nM) | Key Findings |
| A549 | Non-Small Cell Lung Cancer | Increased NK cell-mediated lysis by 3.58-fold.[1][2] | Down-regulation of CD155 expression by 14.41%.[1] |
| H1299 | Non-Small Cell Lung Cancer | Increased NK cell-mediated lysis by 1.26-fold. | Down-regulation of CD155 expression by 11.66%. |
Experimental Protocols
Two primary methods are used to assess the efficacy of compounds like Rediocide-A: assays that measure direct cell viability (like the MTT assay) and those that measure cell death mediated by immune cells (like impedance-based cytotoxicity assays).
MTT Assay for Determining Direct Cytotoxicity (IC50)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: A series of dilutions of Rediocide-A (and a vehicle control, typically DMSO) are prepared and added to the wells. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (like DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Impedance-Based Cytotoxicity Assay for Measuring Immune Cell-Mediated Killing
This real-time, label-free assay measures changes in electrical impedance as an indicator of cell adherence, proliferation, and death.
Protocol:
-
Target Cell Seeding: Adherent cancer cells (target cells) are seeded in a specialized 96-well E-plate. The impedance is monitored in real-time as the cells attach and proliferate.
-
Effector Cell and Compound Addition: Once the target cells have formed a stable monolayer, immune cells (effector cells, e.g., NK cells) and Rediocide-A are added to the wells at various effector-to-target ratios.
-
Real-Time Monitoring: The impedance is continuously measured every 15-30 minutes for an extended period (e.g., 24-72 hours).
-
Data Analysis: A decrease in impedance correlates with the detachment and death of the target cancer cells. The rate and extent of killing are quantified by analyzing the impedance curves over time.
Mandatory Visualizations
Signaling Pathway of Rediocide-A
Caption: Mechanism of Action of Rediocide-A.
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for Cross-Reactivity Assessment.
Logical Relationship of Cross-Reactivity Comparison
Caption: Comparing Rediocide-A's Effects.
References
Rediocide C: A Potential Natural Acaricide Explored Against Conventional Options
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective and potentially more sustainable alternatives to conventional acaricides, Rediocide C, a naturally derived daphnane (B1241135) diterpenoid, has demonstrated notable acaricidal properties. This comparison guide provides an objective overview of this compound, its mechanism of action, and its performance based on available experimental data, juxtaposed with the efficacy of widely used conventional acaricides. This document is intended for researchers, scientists, and drug development professionals in the field of ectoparasite control.
Introduction to this compound
This compound is a complex diterpenoid isolated from the roots of Trigonostemon reidioides, a plant species found in Southeast Asia[1][2]. It belongs to the daphnane class of diterpenoids, a group of compounds known for a range of biological activities, including insecticidal and acaricidal effects[3][4]. The growing concern over the development of resistance to conventional acaricides has spurred interest in novel compounds like this compound from natural sources[5].
Mechanism of Action
While the precise mode of action for this compound in mites has not been fully elucidated, studies on the closely related compound, Rediocide A, provide significant insights. Rediocide A has been shown to induce G-protein-coupled receptor (GPCR) desensitization in insects through the activation of conventional protein kinase C (PKC). This mechanism disrupts cellular signaling pathways that are crucial for the normal physiological functioning of arthropods. It is hypothesized that this compound shares this mode of action, offering a different target site compared to many conventional acaricides.
Caption: Proposed signaling pathway of this compound in arthropods.
Comparative Efficacy Data
Direct comparative studies of this compound against major livestock and agricultural ectoparasites are currently limited. The available data on this compound's efficacy is presented below, alongside data for conventional acaricides against economically significant pests to provide a performance benchmark.
Table 1: Efficacy of this compound Against Various Ectoparasites
| Compound/Extract | Target Pest | Efficacy Metric | Value | Reference |
| This compound | Dermatophagoides pteronyssinus (House Dust Mite) | LC50 | 5.59 µg/cm² | |
| Rediocide A | Dermatophagoides pteronyssinus (House Dust Mite) | LC50 | 0.78 µg/cm² | |
| Trigonostemon reidioides Methanol Extract | Ctenocephalides felis (Cat Flea) | LD90 | 0.25 - 0.5 ppm |
Table 2: Efficacy of Conventional Acaricides Against Rhipicephalus microplus (Cattle Tick) *
| Acaricide Class | Active Ingredient | Efficacy Metric | Value | Reference |
| Formamidine | Amitraz | Therapeutic Efficacy | 99.5 - 100% | |
| Phenylpyrazole | Fipronil | Therapeutic Efficacy | >99% | |
| Macrocyclic Lactone | Ivermectin | Mortality | Variable (Resistance Reported) | |
| Synthetic Pyrethroid | Cypermethrin | Mortality | Variable (Resistance Reported) | |
| Organophosphate | Chlorpyrifos | Mortality | Variable (Resistance Reported) |
*Efficacy of conventional acaricides can be highly variable due to the prevalence of resistant tick populations.
Table 3: Efficacy of Conventional Acaricides Against Tetranychus urticae (Two-spotted Spider Mite)
| Acaricide Class | Active Ingredient | Efficacy Metric | Value (% mortality) | Reference |
| Avermectin | Abamectin | Mortality (Adults) | 61.8% | |
| Pyrrole | Chlorfenapyr | Mortality (Adults) | 68.7% | |
| Pyridazinone | Pyridaben | Mortality (Adults) | 60.5% | |
| Milbemycin | Milbemectin | Mortality (Adults) | 53.5% | |
| Synthetic Pyrethroid | Fenpropathrin | Mortality (Adults) | 55.8% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are summaries of the key experimental protocols used in the cited research.
Acaricide Efficacy Testing: General Workflow
Caption: A generalized workflow for in vitro acaricide efficacy testing.
Bioassay for Dermatophagoides pteronyssinus (House Dust Mite)
The acaricidal activity of this compound was determined using a filter paper contact bioassay.
-
Preparation of Test Substance: this compound was dissolved in an appropriate solvent to create a series of concentrations.
-
Application: A specific volume of each concentration was evenly applied to a filter paper disc. The solvent was allowed to evaporate completely.
-
Mite Introduction: A set number of adult house dust mites were placed onto the treated filter paper within a sealed container.
-
Incubation: The containers were maintained under controlled conditions of temperature and humidity.
-
Mortality Assessment: The number of dead mites was counted at predetermined time intervals (e.g., 24 hours).
-
Data Analysis: The lethal concentration 50 (LC50), the concentration required to kill 50% of the test population, was calculated using probit analysis.
Larval Packet Test (LPT) for Rhipicephalus microplus (Cattle Tick)
This method is commonly used to assess the resistance of tick larvae to various acaricides.
-
Larval Rearing: Engorged female ticks are collected and incubated to lay eggs, which are then hatched to obtain larvae of a known age.
-
Acaricide Preparation: The test acaricide is diluted in a suitable solvent (e.g., trichloroethylene (B50587) and olive oil mixture).
-
Packet Preparation: A specific volume of the acaricide solution is applied to a filter paper packet. The solvent is allowed to evaporate.
-
Larval Exposure: Approximately 100 larvae are placed inside the treated paper packet, which is then sealed.
-
Incubation: The packets are incubated under controlled temperature and humidity for 24 hours.
-
Mortality Assessment: The number of live and dead larvae is counted to determine the percentage of mortality.
Leaf Dip Bioassay for Tetranychus urticae (Two-spotted Spider Mite)
This technique is frequently employed to evaluate the efficacy of miticides against spider mites.
-
Plant Material: Leaf discs from a suitable host plant (e.g., bean or strawberry) are used.
-
Mite Infestation: A known number of adult female mites are transferred to each leaf disc.
-
Acaricide Application: The leaf discs with the mites are briefly immersed in the prepared acaricide solutions of varying concentrations. A control group is dipped in a solution without the acaricide.
-
Drying and Incubation: The treated leaf discs are allowed to air dry and are then placed on a moist substrate in a petri dish to maintain turgor. They are incubated under controlled environmental conditions.
-
Mortality Assessment: Mite mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope.
Conclusion and Future Directions
The available data suggests that this compound and related compounds from Trigonostemon reidioides possess significant acaricidal and insecticidal properties. Its potential mode of action, targeting GPCR signaling pathways, is distinct from many conventional acaricides, which could be advantageous in managing resistance.
However, there is a clear need for further research to evaluate the efficacy of this compound against a broader range of economically important ectoparasites, particularly resistant strains of cattle ticks and spider mites. Future studies should focus on conducting direct comparative efficacy trials with conventional acaricides, determining its spectrum of activity, and investigating its safety profile for non-target organisms and the environment. Such data will be critical in assessing the true potential of this compound as a viable alternative in integrated pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Acaricidal daphnane diterpenoids from Trigonostemon reidioides (KURZ) CRAIB roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Acaricidal potency of polyherbal spray against Rhipicephalus microplus and Hyalomma anatolicum infestation in cattle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimycobacterial Mechanism of Rediocide C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proposed antimycobacterial mechanism of Rediocide C against well-established drugs, isoniazid (B1672263) and rifampicin. The information is based on available experimental data for this compound and related compounds, offering a valuable resource for further research and development in the field of antimycobacterial agents.
Comparative Performance Data
The following table summarizes the in vitro activity of this compound, Isoniazid, and Rifampicin against Mycobacterium tuberculosis.
| Compound | Molecular Weight ( g/mol ) | MIC (µM) | MIC (µg/mL) | CC50 (µM) on RAW 264.7 cells | Selectivity Index (SI) (CC50/MIC) |
| This compound | 814.9 | 3.84[1] | 3.13 | >100 (estimated)[2] | >26 |
| Isoniazid | 137.14 | 0.02 - 0.73 | 0.003 - 0.1 | Not readily available | Not readily available |
| Rifampicin | 822.94 | 0.015 - 1.2 | 0.012 - 1.0 | Not readily available | Not readily available |
Note: The MIC values for Isoniazid and Rifampicin can vary depending on the specific strain of M. tuberculosis and the assay conditions. The CC50 and Selectivity Index for this compound are estimated based on data from a structurally related diterpenoid-like molecule due to the lack of specific data for this compound.
Proposed Antimycobacterial Mechanism of this compound
Direct experimental confirmation of the antimycobacterial mechanism of this compound is not yet available in the published literature. However, based on studies of a similar diterpenoid-like molecule and the known properties of terpenoids, a dual mechanism is proposed: induction of nitrogen and amino acid starvation, and disruption of the bacterial cell membrane.
A study on a diterpenoid-like compound demonstrated that it induces a metabolic state in mycobacteria consistent with nitrogen and amino acid starvation[3]. This is a novel mechanism not observed with other common antibiotics. Additionally, terpenoids as a class of natural products are known to exert antimicrobial effects by disrupting the integrity of bacterial membranes[4].
Proposed dual mechanism of this compound.
Mechanisms of Action of Comparator Drugs
Isoniazid
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids. Mycolic acids are unique long-chain fatty acids that are critical components of the mycobacterial cell wall. Inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death.
Mechanism of action of Isoniazid.
Rifampicin
Rifampicin functions by inhibiting the bacterial DNA-dependent RNA polymerase. It binds to the β-subunit of the RNA polymerase, preventing the initiation of transcription. This blockage of RNA synthesis halts the production of essential proteins, ultimately leading to bacterial cell death.
Mechanism of action of Rifampicin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a generalized procedure for determining the MIC of a compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well of the microplate, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Workflow for MIC determination.
Assessment of Mycobacterial Nitrogen Starvation
This protocol outlines a general method to assess if a compound induces nitrogen starvation in mycobacteria.
Materials:
-
Mycobacterium tuberculosis culture
-
Nitrogen-free Sauton's medium
-
Ammonium (B1175870) chloride
-
Test compound
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Grow M. tuberculosis in nitrogen-replete Sauton's medium (e.g., containing 30 mM ammonium chloride).
-
Wash the cells and resuspend them in nitrogen-limited Sauton's medium (e.g., containing 1 mM ammonium chloride).
-
Divide the culture into two groups: one treated with the test compound at its MIC and an untreated control.
-
Incubate the cultures at 37°C.
-
At various time points (e.g., 24, 48, 72 hours), harvest the cells.
-
Extract total RNA from the cells.
-
Perform qRT-PCR to measure the expression levels of genes known to be upregulated during nitrogen starvation (e.g., genes involved in nitrogen assimilation and scavenging).
-
An increased expression of these marker genes in the treated group compared to the control suggests the induction of nitrogen starvation.
Bacterial Membrane Potential Assay
This protocol describes a method to measure changes in bacterial membrane potential using a fluorescent dye.
Materials:
-
Mycobacterium tuberculosis culture
-
Phosphate-buffered saline (PBS)
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))
-
Test compound
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a defined optical density (e.g., OD600 of 0.1).
-
Add the fluorescent dye to the cell suspension and incubate in the dark to allow for dye uptake.
-
Measure the baseline fluorescence.
-
Add the test compound at various concentrations.
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
A known membrane-depolarizing agent (e.g., CCCP) can be used as a positive control.
Workflow for Membrane Potential Assay.
References
- 1. This compound | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. The Anti-mycobacterial Activity of a Diterpenoid-Like Molecule Operates Through Nitrogen and Amino Acid Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 677277-98-4 | CCB27798 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
Synergistic Effects of Rediocide A in Enhancing Anti-Tumor Immunity
Note to the reader: Initial searches for "Rediocide C" did not yield any relevant scientific literature detailing its synergistic effects. However, substantial research is available for a closely related compound, Rediocide A , a daphnane (B1241135) diterpenoid isolated from Trigonostemon reidioides. This guide focuses on the well-documented synergistic effects of Rediocide A with immune cells, specifically Natural Killer (NK) cells, in the context of cancer therapy. The data presented here is derived from studies on its ability to enhance the innate immune response against cancer cells.
Rediocide A has been identified as a promising agent for cancer immunotherapy due to its ability to overcome tumor immuno-resistance.[1] It acts as an immune checkpoint inhibitor, effectively enhancing the tumor-killing activity of NK cells.[1] This guide compares the efficacy of NK cell-mediated cytotoxicity in the presence and absence of Rediocide A and provides the underlying experimental data and protocols.
Quantitative Analysis of Rediocide A's Synergistic Effects with NK Cells
The following table summarizes the key quantitative results from a study investigating the effect of Rediocide A on the ability of NK cells to lyse non-small cell lung cancer (NSCLC) cell lines, A549 and H1299. The data clearly demonstrates that Rediocide A significantly enhances the anti-tumor activity of NK cells.
| Efficacy Parameter | Cell Line | Treatment | Result | Fold Change |
| NK Cell-Mediated Lysis | A549 | Vehicle Control | 21.86% | - |
| A549 | 100 nM Rediocide A | 78.27% | 3.58 [1] | |
| H1299 | Vehicle Control | 59.18% | - | |
| H1299 | 100 nM Rediocide A | 74.78% | 1.26 [1] | |
| Granzyme B Level Increase | A549 | 100 nM Rediocide A | 48.01% | -[1] |
| H1299 | 100 nM Rediocide A | 53.26% | - | |
| IFN-γ Level Increase | A549 | 100 nM Rediocide A | - | 3.23 |
| H1299 | 100 nM Rediocide A | - | 6.77 | |
| CD155 Expression Downregulation | A549 | 100 nM Rediocide A | 14.41% | - |
| H1299 | 100 nM Rediocide A | 11.66% | - |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
1. Cell Culture and Reagents:
-
Human NSCLC cell lines (A549 and H1299) and NK-92 cells were used.
-
Rediocide A was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium was maintained at 0.1%.
2. NK Cell-Mediated Cytotoxicity Assay:
-
A549 or H1299 cells were co-cultured with NK-92 cells at an effector-to-target ratio of 2:1.
-
The co-culture was treated with either 10 nM or 100 nM Rediocide A or a vehicle control (0.1% DMSO) for 24 hours.
-
NK cell-mediated cytotoxicity was quantified using a biophotonic cytotoxicity assay and an impedance-based assay.
3. Granzyme B and Interferon-γ (IFN-γ) Measurement:
-
The levels of Granzyme B and IFN-γ, key molecules in NK cell-mediated killing, were measured in the co-culture supernatant.
-
An Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify the concentration of IFN-γ.
-
Flow cytometry was used to detect the level of Granzyme B.
4. Flow Cytometry for CD155 Expression:
-
A549 and H1299 cells were treated with 100 nM Rediocide A for 24 hours.
-
The cells were then stained with a fluorescently labeled antibody specific for CD155.
-
The expression level of CD155 on the cell surface was analyzed using a flow cytometer.
Mechanism of Action: TIGIT/CD155 Signaling Pathway
Rediocide A enhances NK cell activity by targeting the CD155/TIGIT immune checkpoint pathway. CD155 is a protein often overexpressed on the surface of tumor cells, and it binds to the TIGIT receptor on NK cells. This interaction sends an inhibitory signal to the NK cell, suppressing its cytotoxic function. Rediocide A treatment downregulates the expression of CD155 on cancer cells, thereby preventing the TIGIT-mediated inhibition of NK cells and restoring their ability to kill tumor cells.
References
Safety Operating Guide
Proper Disposal of Rediocide C: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Rediocide C, a synthetic pyrethroid pesticide, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] Improper disposal of pyrethroid-based compounds, which are known for their high toxicity to aquatic organisms, can lead to significant environmental contamination.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] All handling of this compound waste should be performed within a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[1]
Quantitative Hazard Data for Pyrethroids
The following table summarizes key hazard information for pyrethroids, the class of chemicals that includes this compound. This data is generalized and should be supplemented with the specific SDS for the product in use.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Varies by specific compound, but generally moderate to low toxicity to mammals. | Ingestion, Skin Contact, Inhalation |
| Skin Irritation/Corrosion | May cause skin irritation. | Skin Contact |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Eye Contact |
| Respiratory or Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Inhalation |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation |
| Hazard to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | Environmental Release |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted through your institution's designated hazardous waste program. Adherence to federal, state, and local regulations is mandatory.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a specific, clearly labeled, and sealable waste container for all this compound-contaminated materials. This includes unused or expired product, chemical solutions, and contaminated laboratory supplies such as pipette tips, gloves, and paper towels.
-
Container Compatibility: Ensure the container is made of a material compatible with this compound and complies with your institution's hazardous waste guidelines.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include any other information required by your institution or local regulations.
Step 2: Spill Management
In the event of a spill, immediately alert personnel in the vicinity and adhere to your laboratory's established spill response protocol.
-
Containment: Absorb the spill using an inert material such as vermiculite, sand, or a commercial chemical sorbent.
-
Collection: Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area as directed by your institution's safety protocols and the product's SDS, if available.
Step 3: Final Disposal of Unused or Expired Product
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound or its containers in the regular trash or pour it down the drain. This can lead to environmental contamination and is a violation of regulations.
-
Hazardous Waste Collection: Package and label all unused or expired this compound for collection by your institution's certified hazardous waste disposal service.
-
Follow Label Instructions: Always check the product label for a "Storage and Disposal" section, which provides specific disposal instructions from the manufacturer.
Step 4: Empty Container Disposal
-
Do Not Reuse: Never reuse empty this compound containers for any other purpose, as chemical residues can remain and cause contamination.
-
Rinsing: If instructed by the product label or your institution's protocol, rinse the empty container thoroughly with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Final Disposal: After proper rinsing, dispose of the empty container as instructed on the product label or by your hazardous waste program. This may include triple rinsing and then disposing of it in the regular trash or sending it for recycling, but policies vary.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Rediocide C
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rediocide C, a diterpenoid compound isolated from Trigonostemon reidioides with applications as a pesticide and potential therapeutic agent.[1][2][3] Adherence to these procedural guidelines is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general safety protocols for hazardous chemicals.[4] A specific Safety Data Sheet (SDS) from the manufacturer should always be consulted for definitive guidance.
| Protection Type | Recommended PPE | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Dispose of contaminated gloves immediately. |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield | Use safety goggles to protect against splashes. A face shield is recommended when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator may be necessary.[4] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Handling :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools (spatulas, forceps) to handle solid forms of the compound.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Decontamination :
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean and decontaminate all work surfaces and equipment after use.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect any solid waste, including contaminated gloves, absorbent materials, and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste containing this compound in a labeled, sealed, and appropriate chemical waste container.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Experimental Workflow for Handling this compound
The following diagram illustrates a generalized workflow for the safe handling of this compound during a typical laboratory experiment.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
